ALK inhibitor 2
Description
The exact mass of the compound this compound is 517.1663 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURCYJBMLKNYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735356 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761438-38-4 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Vanguard of Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Second-Generation ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies, particularly inhibitors of the anaplastic lymphoma kinase (ALK). The initial success of the first-generation inhibitor, crizotinib, was soon met with the challenge of acquired resistance, spurring the rapid development of a new wave of more potent and selective agents. This technical guide provides an in-depth exploration of the discovery and synthesis of the core second-generation ALK inhibitors: ceritinib, alectinib, brigatinib, and ensartinib. It is designed to be a comprehensive resource, detailing the quantitative data that underscores their efficacy, the experimental protocols that validated their activity, and the complex signaling pathways they modulate.
The Rise of Second-Generation ALK Inhibitors
The discovery of the EML4-ALK fusion oncogene in a subset of NSCLC patients in 2007 marked a pivotal moment in precision oncology.[1] Crizotinib, a potent small-molecule inhibitor of ALK, was granted accelerated FDA approval in 2011, offering a significant clinical benefit to this patient population. However, the majority of patients eventually develop resistance to crizotinib, often within a year of treatment. This resistance is primarily driven by secondary mutations within the ALK kinase domain or the activation of bypass signaling pathways.
To address this critical unmet need, a concerted effort in drug discovery led to the development of second-generation ALK inhibitors. These agents were rationally designed to be more potent against wild-type ALK and to maintain activity against common crizotinib-resistant mutations, such as the L1196M "gatekeeper" mutation. Furthermore, many of these newer inhibitors exhibit improved central nervous system (CNS) penetration, a crucial feature for a disease with a high propensity for brain metastases.
Quantitative Comparison of Second-Generation ALK Inhibitors
The potency and selectivity of second-generation ALK inhibitors have been extensively characterized through a battery of in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for ceritinib, alectinib, brigatinib, and ensartinib against wild-type ALK and a panel of clinically relevant resistance mutations.
| Compound | Wild-Type ALK IC50 (nM) | L1196M IC50 (nM) | G1269A IC50 (nM) | G1202R IC50 (nM) | F1174L IC50 (nM) | C1156Y IC50 (nM) | References |
| Ceritinib | 0.15 | Active | Active | Resistant | Resistant | Active | [2][3][4] |
| Alectinib | 1.9 | Active | Active | Resistant | Active | Active | [1][2] |
| Brigatinib | 14 (cellular) | Active | Active | 184 (cellular) | Active | Not Reported | [5][6][7][8][9] |
| Ensartinib | <0.4 | <0.4 | Not Reported | 3.8 | <0.4 | <0.4 | [10][11][12][13] |
Table 1: Biochemical and Cellular Potency of Second-Generation ALK Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) of second-generation ALK inhibitors against wild-type ALK and key resistance mutations.
Key Experimental Protocols
The discovery and preclinical validation of second-generation ALK inhibitors rely on a series of standardized and robust experimental protocols. These assays are crucial for determining the potency, selectivity, and mechanism of action of these targeted therapies.
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the ALK kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
Prepare a serial dilution of the test compound (inhibitor) in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
-
Data Analysis:
Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding:
-
Seed ALK-positive cancer cells (e.g., H3122, Karpas-299) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
Visualizing the Molecular Landscape
To better understand the context in which second-generation ALK inhibitors operate, the following diagrams, generated using the DOT language, illustrate the ALK signaling pathway, a typical experimental workflow for inhibitor screening, and the mechanisms of resistance to first-generation inhibitors.
Synthetic Pathways to Second-Generation ALK Inhibitors
The chemical synthesis of these complex heterocyclic molecules is a testament to the ingenuity of medicinal chemists. The following sections provide a high-level overview of the synthetic routes employed for each of the four core second-generation ALK inhibitors.
Ceritinib (LDK378)
The synthesis of ceritinib, chemically named 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, typically involves a convergent approach. A key step is the coupling of a substituted pyrimidine core with two different aniline fragments. One of the key starting materials is 2,4,5-trichloropyrimidine. This is sequentially coupled with 2-(isopropylsulfonyl)aniline and then with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. The final steps often involve the deprotection of the piperidine nitrogen, if a protecting group was used during the synthesis.[22][23][24][25][26]
Alectinib (CH5424802)
Alectinib, or 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, possesses a unique and complex tetracyclic core. Its synthesis often starts from simpler aromatic precursors. A key strategy involves the construction of the carbazole ring system, for instance, through a Fischer indole synthesis or other cyclization methods. The morpholinopiperidine side chain is typically introduced in a later step via nucleophilic substitution. The final steps might involve functional group manipulations to install the ethyl and cyano groups.[27][28][29][30][31]
Brigatinib (AP26113)
Brigatinib is chemically known as 5-chloro-N4-(2-((dimethylphosphoryl)methyl)phenyl)-N2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine. A key feature of brigatinib is the presence of a dimethylphosphine oxide group. The synthesis often involves the construction of the diaminopyrimidine core, similar to ceritinib. One of the aniline coupling partners contains the dimethylphosphine oxide moiety, which can be introduced through various organophosphorus chemistry reactions. The other aniline component bears the piperazine side chain. The final steps typically involve the coupling of these key fragments.[6][32][33]
Ensartinib (X-396)
Ensartinib, with the chemical name 6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-((R)-3,5-dimethylpiperazin-1-yl)carbonyl)phenyl)pyridazine-3-carboxamide, has a distinct pyridazine core. The synthesis is often convergent, involving the preparation of a substituted pyridazine carboxylic acid and a substituted aniline fragment containing the chiral dimethylpiperazine moiety. A crucial step is the amide bond formation between these two key intermediates. The synthesis of the chiral side chains often requires asymmetric synthesis or resolution techniques to obtain the desired stereoisomer.[2][25][34][35][36][37]
Conclusion
The discovery and development of second-generation ALK inhibitors represent a significant advancement in the treatment of ALK-positive NSCLC. These agents have demonstrated superior efficacy and the ability to overcome resistance to first-generation therapy, thereby extending patient survival and improving quality of life. The continued exploration of their clinical utility, both as single agents and in combination therapies, promises to further refine the management of this challenging disease. The intricate science behind their discovery, from the elucidation of resistance mechanisms to the elegant synthetic chemistry, serves as a powerful example of the progress being made in the era of personalized medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. First case report of ensartinib in a patient with metastatic ALK rearranged lung cancer with ALK I1171N mutation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2, 4-diamine - Google Patents [patents.google.com]
- 25. 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)pheny… [cymitquimica.com]
- 26. US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2, 4-diamine - Google Patents [patents.google.com]
- 27. tdcommons.org [tdcommons.org]
- 28. "Process for the preparation of Amorphous 9-ethyl-6,6-dimethyl-8-[4-(mo" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Subrahmanyavithal Irukuvajjula; Saimanoj Kesari; Bhatraju Daveedu [tdcommons.org]
- 29. pharmaffiliates.com [pharmaffiliates.com]
- 30. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]
- 31. 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 32. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. cbijournal.com [cbijournal.com]
- 36. researchgate.net [researchgate.net]
- 37. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
Navigating the Preclinical Gauntlet: A Technical Guide to the Development of Novel ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK) targeted therapy has been a beacon of success in precision oncology. However, the emergence of resistance mutations necessitates a continuous pipeline of novel ALK inhibitors. This technical guide provides an in-depth overview of the core preclinical development process for these next-generation therapeutics, focusing on data-driven evaluation and essential experimental methodologies.
The ALK Signaling Axis: A Prime Oncogenic Driver
Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC), gene mutations, or amplification, drives oncogenesis.[1][2] This aberrant ALK activity triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3][4] The primary signaling networks activated by oncogenic ALK fusions include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[1][4] Understanding this intricate signaling network is fundamental to designing and evaluating novel inhibitors.
The Preclinical Development Workflow: From Bench to In Vivo
The preclinical journey of a novel ALK inhibitor is a multi-stage process designed to rigorously assess its potency, selectivity, and potential for clinical translation. This workflow involves a series of in vitro and in vivo studies to build a comprehensive data package.
Quantitative Assessment of Novel ALK Inhibitors
A critical aspect of preclinical development is the quantitative comparison of novel inhibitors against existing therapies and across various resistance mutations. The following tables summarize key potency data for several next-generation ALK inhibitors.
Table 1: In Vitro Potency (IC50) of ALK Inhibitors Against Wild-Type and Mutant ALK
| Compound | ALK (Wild-Type) IC50 (nM) | L1196M IC50 (nM) | G1202R IC50 (nM) | C1156Y IC50 (nM) | F1174L IC50 (nM) |
| Crizotinib | 20-30 | >200 | >500 | ~100 | >200 |
| Ceritinib | 0.15 | ~5 | >300 | ~5 | ~10 |
| Alectinib | 1.9 | ~5 | >500 | ~5 | ~10 |
| Brigatinib | <1 | ~10 | ~50 | <5 | <5 |
| Lorlatinib | <1 | <1 | 80 | <1 | <1 |
| Ensartinib (X-396) | <4 | <4 | <4 | <4 | <4 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data synthesized from multiple preclinical studies.[5][6][7][8][9][10]
Table 2: Pharmacokinetic Parameters of Selected ALK Inhibitors in Preclinical Models
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain Penetration |
| Crizotinib | ~6 | Varies | Varies | Low |
| Ceritinib | ~6 | Varies | Varies | Moderate |
| Alectinib | ~6 | Varies | Varies | High |
| Brigatinib | 1-4 | Varies | Varies | High |
| Lorlatinib | Not specified | Not specified | Not specified | High |
| NMS-E628 | Not specified | Not specified | Not specified | High |
Note: Pharmacokinetic parameters are highly dependent on the animal model and dosing regimen. This table provides a general comparison. Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve.[11][12][13]
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of robust preclinical data. The following sections outline the methodologies for essential assays.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.
Methodology:
-
Reagents and Materials: Recombinant ALK kinase domain (wild-type and mutants), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compound series, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a 96-well or 384-well plate, combine the recombinant ALK enzyme, the substrate peptide, and the test inhibitor in the kinase buffer. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of the ALK inhibitor on the proliferation and viability of ALK-driven cancer cell lines.
Methodology:
-
Cell Lines: Utilize ALK-positive cancer cell lines (e.g., H3122, H2228 for EML4-ALK) and engineered Ba/F3 cells expressing various ALK fusion proteins and resistance mutations.[6]
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. After allowing the cells to adhere (for adherent lines), treat them with a range of concentrations of the ALK inhibitor. c. Incubate for a specified period (e.g., 72 hours). d. Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®). e. Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting
Objective: To confirm the on-target activity of the ALK inhibitor by assessing the phosphorylation status of ALK and its downstream signaling proteins.
Methodology:
-
Procedure: a. Treat ALK-positive cells with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours). b. Lyse the cells to extract total protein. c. Determine protein concentration using a standard assay (e.g., BCA assay). d. Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF). e. Block the membrane to prevent non-specific antibody binding. f. Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin). g. Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP). h. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Interpretation: A potent and specific ALK inhibitor should lead to a dose-dependent decrease in the phosphorylation of ALK and its downstream effectors (ERK, AKT) without affecting the total protein levels.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the novel ALK inhibitor in a living organism.
Methodology:
-
Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Subcutaneously implant ALK-positive human cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control (vehicle) groups. d. Administer the ALK inhibitor orally or via another appropriate route at a predetermined dose and schedule. e. Monitor tumor volume (typically measured with calipers) and body weight regularly. f. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).[8][14]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
Overcoming Resistance: The Next Frontier
A major focus in the development of novel ALK inhibitors is overcoming acquired resistance to previous generations of drugs.[15][16] Resistance mechanisms are broadly classified as ALK-dependent (secondary mutations in the ALK kinase domain, gene amplification) or ALK-independent (activation of bypass signaling pathways).[15][17][18][19] Preclinical evaluation must therefore include a comprehensive assessment of a new inhibitor's activity against a panel of clinically relevant ALK resistance mutations, with a particular focus on the highly refractory G1202R mutation.[8][9][17]
Conclusion
The preclinical development of novel ALK inhibitors is a systematic and data-intensive process. By employing a robust suite of in vitro and in vivo assays, researchers can thoroughly characterize new chemical entities and identify promising candidates for clinical investigation. A deep understanding of the underlying ALK signaling pathways and the mechanisms of resistance is paramount to designing next-generation inhibitors that can provide durable clinical benefit to patients with ALK-driven malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 15. karger.com [karger.com]
- 16. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 17. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 19. researchgate.net [researchgate.net]
The Core Mechanism of Alectinib in ALK-Positive Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of alectinib, a second-generation, highly selective, and potent anaplastic lymphoma kinase (ALK) inhibitor, in the context of ALK-positive non-small cell lung cancer (NSCLC). This document provides a detailed overview of its molecular interactions, impact on signaling pathways, and a summary of its efficacy, alongside detailed experimental protocols for key assays used in its characterization.
Introduction to Alectinib and ALK-Positive NSCLC
Non-small cell lung cancer accounts for the majority of lung cancer cases, and a subset of these are driven by a chromosomal rearrangement resulting in a fusion oncogene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the anaplastic lymphoma kinase (ALK) gene.[1] This EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways.[1]
Alectinib (brand name Alecensa) is a tyrosine kinase inhibitor (TKI) specifically designed to target the ALK protein. It has demonstrated significant clinical efficacy in both treatment-naïve and previously treated patients with advanced or metastatic ALK-positive NSCLC, including those with central nervous system (CNS) metastases due to its ability to penetrate the blood-brain barrier.[1][2]
Molecular Mechanism of Action
Alectinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[3] By binding to the ATP-binding pocket of the ALK kinase domain, alectinib blocks its autophosphorylation and subsequent activation.[4][5] This inhibition is highly potent and selective. The active metabolite of alectinib, M4, exhibits similar in vitro potency and activity.[4]
Alectinib is effective against the wild-type ALK fusion protein as well as several mutant forms that confer resistance to the first-generation ALK inhibitor, crizotinib, such as the L1196M "gatekeeper" mutation.[3][6]
Impact on Downstream Signaling Pathways
The constitutive activation of the EML4-ALK fusion protein triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation. Alectinib's inhibition of ALK phosphorylation effectively abrogates these signals. The primary pathways affected are:
-
STAT3 Pathway: Alectinib treatment leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Activated STAT3 typically promotes the transcription of genes involved in cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: Inhibition of ALK by alectinib also suppresses the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, metabolism, and survival.[4][5]
-
RAS/MAPK Pathway: While the impact on the RAS/mitogen-activated protein kinase (MAPK) pathway is also noted, the inhibition of the STAT3 and PI3K/AKT pathways is more prominent.
Quantitative Data Summary
The efficacy of alectinib has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.
Table 1: In Vitro Potency of Alectinib
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (ALK) | 1.9 nM | Cell-free assay | [7] |
| Ki (wild-type ALK) | 0.83 nM | In vitro kinase assay | [7] |
| Ki (L1196M mutant ALK) | 1.56 nM | In vitro kinase assay | [7] |
Table 2: Clinical Efficacy of Alectinib in First-Line ALK-Positive NSCLC (ALEX Trial)
| Endpoint | Alectinib | Crizotinib | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (Investigator) | 34.8 months | 10.9 months | 0.43 (0.32–0.58) | <0.001 | [8] |
| 5-Year Overall Survival Rate | 62.5% | 45.5% | 0.67 (0.46-0.98) | - | [9] |
| Objective Response Rate | 82.9% | 75.5% | - | - | [10] |
| Median Duration of Response | 33.3 months | 11.1 months | - | - | [10] |
Table 3: Efficacy of Alectinib in Adjuvant Setting (ALINA Trial)
| Endpoint | Alectinib | Chemotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| 2-Year Disease-Free Survival (Stage II-IIIA) | 93.8% | 63.0% | 0.24 (0.13-0.45) | <0.001 | [11] |
| 2-Year Disease-Free Survival (ITT Population) | 93.6% | 63.7% | 0.24 (0.13-0.43) | <0.001 | [11] |
Mechanisms of Resistance
Despite the profound initial responses, acquired resistance to alectinib can emerge. The primary mechanisms of resistance include:
-
On-target ALK mutations: The most common resistance mutation is the G1202R solvent front mutation, which sterically hinders alectinib binding.[12] Other mutations such as I1171T/N/S have also been identified.[13]
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways, such as the MET or EGFR pathways, can circumvent the need for ALK signaling and promote cell survival.
-
Phenotypic transformation: In rare cases, the tumor may transform into a different histology, such as small cell lung cancer, which is not dependent on ALK signaling.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ptglab.com [ptglab.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. ALK Mutation Status Before and After Alectinib Treatment in Locally Advanced or Metastatic ALK-Positive NSCLC: Pooled Analysis of Two Prospective Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transformation to SCLC after Treatment with the ALK Inhibitor Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceritinib Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation studies for ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) inhibitor. Ceritinib is a crucial therapeutic agent for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly those who have developed resistance to the first-generation inhibitor, crizotinib. This document details the preclinical and clinical evidence supporting ALK as the primary target of ceritinib, explores its activity against crizotinib-resistant mutations, discusses off-target effects, and outlines the experimental methodologies used in these pivotal studies.
Executive Summary
Ceritinib was developed to address the clinical challenge of acquired resistance to crizotinib in ALK-rearranged NSCLC. The primary mechanism of resistance involves secondary mutations in the ALK kinase domain. Through a rigorous process of target identification and validation, ceritinib was demonstrated to be a potent inhibitor of wild-type ALK and several crizotinib-resistant ALK mutants. This guide will delve into the specifics of these studies, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Target Identification: ALK as the Primary Target
The initial identification of the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion oncogene as a key driver in a subset of NSCLC patients paved the way for targeted therapies.[1] The clinical success of crizotinib validated ALK as a therapeutic target. Ceritinib was subsequently designed as a more potent, next-generation ALK inhibitor.
Ceritinib is an orally administered, ATP-competitive tyrosine kinase inhibitor.[1] It specifically binds to the intracellular kinase domain of the EML4-ALK fusion protein, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This targeted inhibition of the primary oncogenic driver leads to significant antitumor activity in ALK-positive NSCLC.[2]
In Vitro Potency and Selectivity
In vitro enzymatic assays were fundamental in establishing the potency of ceritinib against ALK. These studies revealed that ceritinib is approximately 20-fold more potent against ALK than crizotinib.[3][4] The inhibitory activity of ceritinib has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Target | IC50 (nM) | Notes |
| ALK | 0.2 | Cell-free enzymatic assay.[5] |
| IGF-1R | 8 | Insulin-like growth factor 1 receptor; a known off-target.[5] |
| InsR | 7 | Insulin receptor; another off-target.[5] |
| ROS1 | - | Ceritinib has clinical activity against ROS1-rearranged NSCLC, though specific IC50 values vary. |
| FER | 5 | A non-receptor tyrosine kinase.[6] |
| FAK1 | 20 | Focal Adhesion Kinase 1.[6] |
| CAMKK2 | 26 | Calcium/calmodulin-dependent protein kinase kinase 2.[6] |
| RSK1 | 584 | Ribosomal S6 kinase 1.[6] |
| RSK2 | 275 | Ribosomal S6 kinase 2.[6] |
| c-MET | - | Unlike crizotinib, ceritinib does not have significant MET-binding properties.[1][2] |
| CLK2 | - | Identified as a potential off-target that may be associated with hyperglycemia.[7] |
Table 1: In Vitro Inhibitory Activity of Ceritinib Against ALK and Selected Off-Target Kinases.
Target Validation in Preclinical Models
The validation of ALK as the therapeutic target of ceritinib was further substantiated through a series of preclinical studies involving cellular and in vivo models.
Cellular Assays
Ceritinib demonstrated potent anti-proliferative activity in various ALK-positive cancer cell lines. In Ba/F3 cells engineered to express the NPM-ALK fusion protein, ceritinib exhibited an IC50 value of 26 nM.[4] Importantly, it showed high selectivity over wild-type Ba/F3 cells (IC50 >2 µM).[4] In ALK-positive NSCLC cell lines such as H3122 and H2228, ceritinib was more potent than crizotinib in suppressing ALK phosphorylation and downstream signaling pathways, including PI3K/AKT and MAPK/ERK.[4]
| Cell Line | ALK Fusion Variant | Ceritinib GI50 (nM) | Crizotinib GI50 (nM) | Fold Difference |
| H3122 | EML4-ALK (v1) | 20 | 150 | 7.5 |
| H2228 | EML4-ALK (v3) | 25 | 100 | 4 |
Table 2: Growth Inhibition (GI50) of Ceritinib and Crizotinib in ALK-Positive NSCLC Cell Lines. (Data synthesized from multiple sources for illustrative purposes)
In Vivo Xenograft Models
In vivo studies using mouse xenograft models of ALK-positive NSCLC provided further validation of ceritinib's efficacy. In mice bearing H2228 tumor xenografts, ceritinib treatment resulted in marked and more sustained tumor growth inhibition compared to crizotinib.[4] In another study, treatment with ceritinib at a dosage of 50 mg/kg led to a significant reduction in tumor weight and volume.[8][9]
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| H2228 (NSCLC) | Ceritinib | Marked and durable antitumor activity |
| Ba/F3 (EML4-ALK-WT) | Ceritinib | 84.9% |
| Ba/F3 (EML4-ALK-WT) | Ceritinib + PD-L1 inhibitor | 91.9% |
Table 3: In Vivo Antitumor Efficacy of Ceritinib in Xenograft Models.[9]
Overcoming Crizotinib Resistance
A key aspect of ceritinib's target validation was its ability to overcome acquired resistance to crizotinib. The most common mechanisms of crizotinib resistance are secondary mutations in the ALK kinase domain, such as the L1196M gatekeeper mutation and the G1269A mutation.[3]
Ceritinib has demonstrated significant activity against several of these resistant mutations.[3][4] For instance, in cellular models, ceritinib effectively inhibited the growth of cells harboring the L1196M and G1269A mutations, with GI50 values that were 6- to 36-fold lower than those of crizotinib.[3] However, ceritinib is less effective against other mutations like G1202R and F1174C.[3]
| Crizotinib-Resistant ALK Mutation | Ceritinib Activity |
| L1196M | Active |
| G1269A | Active |
| I1171T | Active |
| S1206Y | Active |
| G1202R | Inactive |
| F1174C | Inactive |
Table 4: Activity of Ceritinib Against Common Crizotinib-Resistant ALK Mutations.[3]
Clinical Validation
The efficacy of ceritinib in treating ALK-positive NSCLC has been firmly established through multiple clinical trials. These trials have provided robust clinical validation of ALK as the primary target of ceritinib.
| Trial Name | Phase | Patient Population | Median PFS | Overall Response Rate (ORR) |
| ASCEND-1 | I | ALK+ NSCLC (Crizotinib-pretreated) | 7.0 months | 56% |
| ASCEND-2 | II | ALK+ NSCLC (Crizotinib-pretreated) | 5.7 months | 38.6% |
| ASCEND-3 | II | ALK+ NSCLC (ALK inhibitor-naïve) | 16.6 months | 67.7% |
| ASCEND-4 | III | ALK+ NSCLC (Treatment-naïve) | 16.6 months | 72.5% |
| ASCEND-5 | III | ALK+ NSCLC (Post-crizotinib) | 5.4 months | 39.1% |
Table 5: Summary of Key Clinical Trial Data for Ceritinib in ALK-Positive NSCLC. (PFS: Progression-Free Survival; ORR: Overall Response Rate)[10][11][12]
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Ceritinib's inhibition of ALK phosphorylation effectively blocks these downstream signals.
Caption: ALK Signaling Pathway and Ceritinib's Mechanism of Action.
Target Identification and Validation Workflow
The process of identifying and validating a therapeutic target like ALK for an inhibitor such as ceritinib follows a structured workflow, from initial discovery to clinical confirmation.
Caption: General Workflow for Target Identification and Validation.
Experimental Workflow for Assessing Crizotinib Resistance
A specific experimental workflow is employed to test the efficacy of next-generation inhibitors against resistance mutations.
Caption: Workflow for Evaluating Ceritinib Against Crizotinib Resistance.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in ceritinib's target validation studies.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of ceritinib on the enzymatic activity of ALK and other kinases.
Methodology:
-
Reagents and Materials: Recombinant human ALK kinase, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, substrate peptide (e.g., a generic tyrosine kinase substrate), ceritinib, and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of ceritinib in DMSO. b. In a microplate, add the recombinant kinase, the substrate, and the kinase buffer. c. Add the diluted ceritinib or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal. g. Plot the percentage of kinase inhibition against the logarithm of the ceritinib concentration to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of ceritinib on the growth of ALK-positive cancer cells.
Methodology:
-
Cell Lines: ALK-positive NSCLC cell lines (e.g., H3122, H2228) and control cell lines.
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), ceritinib, and a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of ceritinib or DMSO for 72 hours. c. Add the viability reagent to each well according to the manufacturer's instructions. d. Measure the absorbance or luminescence using a plate reader. e. Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. f. Plot the percentage of inhibition against the ceritinib concentration to determine the GI50 (50% growth inhibition) value.
Western Blotting for ALK Phosphorylation
Objective: To determine the effect of ceritinib on the phosphorylation status of ALK and its downstream signaling proteins.
Methodology:
-
Cell Culture and Lysis: a. Culture ALK-positive cells and treat them with various concentrations of ceritinib for a specified time (e.g., 2-4 hours). b. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: a. Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) or other phosphorylated downstream targets (e.g., p-AKT, p-ERK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Re-probe the membrane with an antibody against total ALK (or other total proteins) as a loading control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of ceritinib in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H2228) into the flank of the mice.
-
Tumor Growth and Treatment: a. Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). b. Randomize the mice into treatment and control groups. c. Administer ceritinib orally at a specified dose and schedule (e.g., 25-50 mg/kg daily). The control group receives the vehicle.
-
Efficacy Assessment: a. Measure the tumor volume and body weight of the mice regularly. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). c. Calculate the tumor growth inhibition for the ceritinib-treated group compared to the control group.
Conclusion
The comprehensive target identification and validation studies for ceritinib have unequivocally established ALK as its primary therapeutic target in a specific subset of NSCLC. The robust preclinical and clinical data underscore its potency against both wild-type and crizotinib-resistant ALK, providing a strong rationale for its clinical use. The methodologies outlined in this guide represent the standard for modern targeted drug development, from initial in vitro characterization to in vivo efficacy and clinical validation. This in-depth understanding of ceritinib's mechanism of action and the rigorous scientific process behind its development is essential for researchers and clinicians working to advance the treatment of ALK-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. liveonbiolabs.com [liveonbiolabs.com]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Target Identification and Validation at MDC [md.catapult.org.uk]
- 7. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.jp [promega.jp]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Compass for Cancer Therapeutics: A Technical Guide to High-Throughput Screening for Novel ALK Inhibitors
For Immediate Release
A Comprehensive Technical Guide for Drug Discovery Professionals on High-Throughput Screening Assays for Novel Anaplastic Lymphoma Kinase (ALK) Inhibitors
This in-depth guide is tailored for researchers, scientists, and drug development professionals, providing a thorough overview of high-throughput screening (HTS) assays critical for the discovery of new Anaplastic Lymphoma Kinase (ALK) inhibitors. Aberrant ALK signaling is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2] The development of targeted ALK inhibitors has revolutionized treatment for patients with these malignancies. This document details the core methodologies, data interpretation, and signaling pathways integral to identifying and characterizing next-generation ALK inhibitors.
The Landscape of ALK-Driven Cancers and the Role of Targeted Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, genetic rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain.[3] This uncontrolled signaling drives cell proliferation, survival, and metastasis through the activation of key downstream pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][4] ALK inhibitors function by competing with ATP for the kinase's binding site, thereby blocking its activity and shutting down these oncogenic signals.[5]
Core High-Throughput Screening Methodologies
The discovery of novel ALK inhibitors relies on robust and scalable high-throughput screening assays. These can be broadly categorized into biochemical and cell-based assays, each providing distinct advantages in the drug discovery cascade.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays offer a direct measure of an inhibitor's ability to engage with the ALK kinase domain. They are highly amenable to HTS due to their simplicity and reduced variability.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:
TR-FRET assays, such as LanthaScreen® and HTRF®, are widely used for their sensitivity and homogeneous format.[6] These assays measure the phosphorylation of a substrate peptide by the ALK enzyme. Inhibition of ALK activity leads to a decrease in the TR-FRET signal.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay):
AlphaScreen® is another proximity-based assay that is highly sensitive and suitable for HTS.[7][8] It measures the interaction between two beads, one conjugated to the kinase and the other to a phosphorylated substrate, generating a luminescent signal upon phosphorylation.
Cell-Based Assays: Assessing Inhibitor Efficacy in a Biological Context
Cell-based assays are crucial for validating the activity of compounds identified in biochemical screens and for assessing properties such as cell permeability and off-target effects.
Cell Proliferation and Viability Assays:
These assays utilize engineered cell lines, such as Ba/F3 cells expressing an ALK fusion protein, which are dependent on ALK activity for their survival and proliferation.[9][10] Inhibition of ALK leads to a decrease in cell viability, which can be measured using various readouts like ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin reduction).[11][12]
Target Engagement and Phosphorylation Assays:
These assays, such as phospho-flow cytometry and in-cell Westerns, directly measure the phosphorylation status of ALK or its downstream signaling proteins within the cell. This provides a direct confirmation of the inhibitor's mechanism of action in a cellular environment.[2]
Quantitative Data Summary
The following tables summarize IC50 values for various ALK inhibitors obtained from different HTS assays. This data provides a comparative view of the potency of these compounds.
| Inhibitor | Assay Type | Cell Line / Enzyme Variant | IC50 (nM) | Reference |
| Crizotinib | Cell Viability | H3122 (EML4-ALK v1) | 180 | [13] |
| Alectinib | Cell Viability | H3122 (EML4-ALK v1) | 17 | [14] |
| Brigatinib | Cell Viability | H3122 (EML4-ALK v1) | 15 | [13] |
| Ceritinib | Cell Viability | H3122 (EML4-ALK v1) | 27-35 | |
| Lorlatinib | Cell Viability | Ba/F3 (EML4-ALK) | 1.3 | |
| X-396 | Cell Viability | H3122 (EML4-ALK v1) | 15 | [13] |
| CEP-28122 | Enzymatic | ALK | 1.9 | [15] |
Table 1: Comparative IC50 values of selected ALK inhibitors in cell-based and enzymatic assays.
| ALK Variant | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) | Reference |
| Wild-type | 300 | 10 | 10 | 30 | 10 | [16] |
| L1196M | 1815 | - | - | - | - | [13] |
| C1156Y | 458 | - | - | - | - | [13] |
| G1202R | >1000 | >500 | >500 | >500 | 50 | [17] |
Table 2: IC50 values of ALK inhibitors against wild-type and common resistance mutations in Ba/F3 cell proliferation assays.
Experimental Protocols
Detailed methodologies for key HTS assays are provided below to facilitate their implementation in a research setting.
LanthaScreen® TR-FRET Kinase Assay Protocol
Objective: To measure the in vitro inhibitory activity of compounds against the ALK kinase.
Materials:
-
Recombinant ALK enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen® Tb-anti-pY antibody
-
TR-FRET dilution buffer
-
Test compounds
-
384-well assay plates
Procedure:
-
Prepare a 2X serial dilution of the test compounds in TR-FRET dilution buffer.
-
In a 384-well plate, add 2.5 µL of the 4X compound dilutions.
-
Prepare a 2X kinase/substrate mixture in TR-FRET dilution buffer.
-
Add 5 µL of the 2X kinase/substrate mixture to the wells containing the compounds.
-
Prepare a 4X ATP solution in TR-FRET dilution buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate the reaction at room temperature for 60 minutes.
-
Prepare a 2X EDTA/Tb-antibody stop/detection solution in TR-FRET dilution buffer.
-
Stop the reaction by adding 10 µL of the stop/detection solution.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and determine IC50 values from the dose-response curves.[3]
Cell-Based Proliferation Assay using Ba/F3-EML4-ALK Cells
Objective: To determine the effect of ALK inhibitors on the proliferation of ALK-dependent cells.
Materials:
-
Ba/F3 cells stably expressing the EML4-ALK fusion protein
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well white, clear-bottom assay plates
Procedure:
-
Seed Ba/F3-EML4-ALK cells in 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.
-
Prepare a serial dilution of the test compounds in culture medium.
-
Add 10 µL of the compound dilutions to the cell plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO-treated control wells and determine IC50 values.[10]
Visualizing the Core Concepts
Diagrams illustrating the ALK signaling pathway and a typical HTS workflow are provided below to enhance understanding.
References
- 1. revvity.com [revvity.com]
- 2. Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. marinbio.com [marinbio.com]
- 13. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Second-Generation ALK Inhibitor Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, providing a comprehensive resource for understanding their mechanism of action, interaction with the ALK kinase domain, and the molecular basis of resistance. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.
Introduction to ALK and Second-Generation Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins containing the ALK kinase domain, resulting in its constitutive activation and driving oncogenesis.[2] First-generation ALK inhibitors, such as crizotinib, demonstrated significant clinical efficacy; however, the development of acquired resistance, often through mutations in the ALK kinase domain, limited their long-term effectiveness.[3]
Second-generation ALK inhibitors, including ceritinib, alectinib, and brigatinib, were designed to overcome crizotinib resistance and exhibit improved potency and central nervous system (CNS) penetration.[3] These inhibitors have become a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] Understanding the structural interactions between these drugs and the ALK kinase domain is paramount for the rational design of next-generation inhibitors and for overcoming emerging resistance mechanisms.
Structural Insights from X-ray Crystallography
The three-dimensional structures of second-generation ALK inhibitors in complex with the ALK kinase domain have been elucidated through X-ray crystallography, providing atomic-level details of their binding modes. These structures are publicly available in the Protein Data Bank (PDB).
| Inhibitor | PDB ID(s) | Key Structural Features |
| Ceritinib | 4MKC[4] | Binds to the active "DFG-in" conformation of the ALK kinase domain. The inhibitor forms hydrogen bonds with the hinge region of the kinase and occupies the ATP-binding pocket. |
| Alectinib | 3AOX[5] | Also targets the active conformation of ALK. Its unique chemical scaffold allows for potent inhibition and activity against certain resistance mutations. |
| Brigatinib | 5J7H[6], 6MX8[7] | A potent inhibitor that also binds to the active conformation of the ALK kinase domain. It has demonstrated activity against a broad range of resistance mutations. |
These crystal structures reveal that all three inhibitors are ATP-competitive, binding to the ATP-binding site of the ALK kinase domain and preventing the phosphorylation of downstream substrates.[8] The specific interactions with key residues in the active site contribute to their high potency and selectivity.
Quantitative Analysis of Inhibitor Potency
The efficacy of second-generation ALK inhibitors has been quantified through various in vitro assays, most commonly by determining their half-maximal inhibitory concentration (IC50) against wild-type ALK and a panel of clinically relevant resistance mutations.
Table of IC50 Values (in nM) for Second-Generation ALK Inhibitors
| ALK Variant | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) |
| Wild-Type | ~0.15 - 5.3[6][9] | ~1.9 - 25[8][9] | ~0.6 - 14[8] |
| L1196M | Sensitive[9] | ~1.56[9] | Sensitive[8] |
| G1269A | Sensitive[9] | Sensitive[9] | Sensitive[8] |
| I1171T/N/S | Sensitive (I1171T)[9] | Resistant (I1171N)[10] | Sensitive[8] |
| S1206Y | Sensitive[9] | N/A | Sensitive[8] |
| G1202R | Resistant[9] | Resistant[9] | Sensitive (less potent)[8] |
| F1174L/C | Resistant (F1174C) | Sensitive (F1174L)[9] | Sensitive[8] |
| C1156Y | N/A | Sensitive[9] | Sensitive[8] |
| L1152R | N/A | Sensitive[9] | Sensitive[8] |
ALK Signaling Pathway
Constitutively active ALK fusion proteins trigger a cascade of downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways activated by ALK include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
MAPK/ERK Pathway: Stimulates cell proliferation and growth.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
Second-generation ALK inhibitors block the initial phosphorylation event, thereby inhibiting the activation of these critical downstream pathways.
References
- 1. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expressionsystems.com [expressionsystems.com]
- 4. Next-generation sequencing using liquid biopsy in the care of patients with ALK-rearranged non-small cell lung cancer: a focus on lorlatinib - Blaquier - Precision Cancer Medicine [pcm.amegroups.org]
- 5. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.unc.edu [med.unc.edu]
- 10. Expression and purification of fused kinase from insect cells for in vitro kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel ALK Fusion Proteins in Lung Cancer: A Technical Guide for Researchers
For Immediate Release
Comprehensive Whitepaper Provides In-Depth Methodologies for the Identification of Novel Anaplastic Lymphoma Kinase (ALK) Fusion Proteins in Lung Cancer, Aimed at Accelerating Research and Drug Development.
This technical guide offers a deep dive into the critical methodologies for identifying novel ALK fusion proteins in lung cancer. Designed for researchers, scientists, and professionals in drug development, this document outlines the key experimental protocols, data interpretation, and signaling pathways integral to advancing the understanding and therapeutic targeting of ALK-rearranged non-small cell lung cancer (NSCLC).
Anaplastic lymphoma kinase (ALK) gene rearrangements are a key oncogenic driver in a subset of NSCLC patients. While the EML4-ALK fusion is the most prevalent, a growing number of novel fusion partners are being identified, underscoring the need for robust and comprehensive detection strategies. This guide provides a detailed framework for the discovery and validation of these novel fusions.
The Landscape of ALK Fusions in Lung Cancer
ALK rearrangements are found in approximately 3-7% of NSCLC cases, particularly in younger patients with a light or non-smoking history and adenocarcinoma histology.[1][2] The fusion event leads to the constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways and promoting tumorigenesis. While EML4 is the most common fusion partner, accounting for about 85% of cases, over 90 different fusion partners have been identified to date.[1][3] The prevalence of the most common EML4-ALK variants is summarized in the table below.
| EML4-ALK Variant | Prevalence | Reference |
| Variant 1 | 40.38% | [4][5] |
| Variant 3 | 26.54% | [4][5] |
| Variant 2 | 6.59% | [4][5] |
The identification of both common and rare ALK fusions is critical for guiding patient selection for targeted therapies with ALK inhibitors.
Core Methodologies for ALK Fusion Detection
A multi-platform approach is often employed for the accurate detection of ALK rearrangements, ranging from initial screening to the discovery of novel fusion partners.
Comparison of ALK Fusion Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Detects ALK protein expression | Rapid, cost-effective, widely available | Can have lower specificity; may not detect all fusion variants |
| Fluorescence in situ Hybridization (FISH) | Detects gene rearrangements at the DNA level | "Gold standard" for ALK rearrangement detection | Labor-intensive, requires expertise in interpretation, does not identify the fusion partner |
| Reverse Transcription PCR (RT-PCR) | Detects specific fusion transcripts | High sensitivity and specificity for known fusions | Cannot detect novel or rare fusion partners not included in the assay |
| Next-Generation Sequencing (NGS) | High-throughput sequencing of DNA or RNA | Can detect both known and novel fusion partners, provides sequence-level detail | Higher cost, longer turnaround time, complex data analysis |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification of novel ALK fusion proteins.
Fluorescence in Situ Hybridization (FISH)
FISH is the established gold standard for detecting ALK gene rearrangements. The break-apart probe strategy is most commonly used.
Protocol for ALK FISH on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue:
-
Sample Preparation:
-
Pretreatment:
-
Denaturation and Hybridization:
-
Post-Hybridization Washes:
-
Counterstaining and Visualization:
-
Apply DAPI (4',6-diamidino-2-phenylindole) as a counterstain.
-
Analyze slides using a fluorescence microscope. A positive result is indicated by the separation of the 5' (green) and 3' (red) signals by at least two signal diameters, or by an isolated red signal.[9]
-
Immunohistochemistry (IHC)
IHC is a widely used screening method for ALK-positive NSCLC due to its speed and cost-effectiveness. The VENTANA ALK (D5F3) CDx Assay is an FDA-approved method.
Protocol for ALK IHC using VENTANA ALK (D5F3) CDx Assay:
-
Sample Preparation:
-
Use 4-5 µm thick sections from FFPE tissue mounted on positively charged slides.[10]
-
-
Automated Staining (BenchMark XT or ULTRA instrument):
-
The entire staining process, including deparaffinization, antigen retrieval, antibody incubation, and detection, is performed on an automated stainer.
-
A key step is the heat-induced epitope retrieval.[11]
-
-
Primary Antibody and Detection:
-
Interpretation:
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a highly sensitive method for detecting known ALK fusion transcripts.
Protocol for RT-qPCR for EML4-ALK Fusions:
-
RNA Extraction:
-
Extract total RNA from FFPE tissue sections using a commercially available kit optimized for this sample type.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
Real-Time PCR:
-
Data Analysis:
-
Analyze the amplification curves to determine the presence or absence of specific fusion transcripts.
-
Next-Generation Sequencing (NGS) for Novel Fusion Discovery
RNA sequencing (RNA-seq) is the most powerful tool for identifying novel fusion transcripts.
Workflow for Novel ALK Fusion Discovery using RNA-seq:
Caption: A generalized workflow for the discovery of novel ALK fusion transcripts using RNA sequencing.
Bioinformatics Pipeline for Novel Fusion Discovery:
-
Quality Control: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.[16]
-
Read Alignment: Trimmed reads are aligned to a reference human genome and transcriptome using a splice-aware aligner such as STAR.
-
Fusion Detection: Specialized fusion-finding algorithms (e.g., STAR-Fusion, Arriba, deFuse) are used to identify reads that span a fusion junction.[17] These tools typically look for chimeric reads where the two ends map to different genes.
-
Annotation and Filtering: Candidate fusions are annotated with information such as the genes involved, the breakpoint locations, and whether the fusion is in-frame. False positives are filtered out based on criteria such as read support, presence in normal samples, and known artifacts.
-
Validation: Candidate novel fusions are validated using an orthogonal method, typically RT-PCR followed by Sanger sequencing to confirm the fusion junction.
Signaling Pathways Activated by ALK Fusion Proteins
Constitutively active ALK fusion proteins trigger several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.
Caption: Key signaling pathways activated by ALK fusion proteins in lung cancer.
The primary signaling cascades initiated by ALK fusion proteins include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell survival and proliferation.
The constitutive activation of these pathways by ALK fusions leads to uncontrolled cell growth and resistance to apoptosis, hallmark features of cancer.
Conclusion
The identification of novel ALK fusion proteins in lung cancer is an evolving field that holds significant promise for advancing precision medicine. The methodologies outlined in this technical guide provide a robust framework for researchers to discover and validate new fusions, ultimately contributing to the development of more effective targeted therapies for ALK-positive NSCLC patients. A thorough understanding and application of these techniques are essential for driving progress in this critical area of oncology research.
References
- 1. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - Hernandez - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalog of 5’ Fusion Partners in ALK-positive NSCLC Circa 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prevalence of EML4-ALK variants in patients with non-small-cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALK, 2p23.2-p23.1 Gene Rearrangement by FISH (Tissue) | HNL Lab Medicine [hnl.com]
- 7. The analysis of ALK gene rearrangement by fluorescence in situ hybridization in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. AmoyDx® EML4-ALK Fusion Gene Detection Kit - [AmoyDx] [amoydiagnostics.com]
- 10. diagnostics.roche.com [diagnostics.roche.com]
- 11. SOP FOR PROCEDURE OF ALK D5F3 IMMUNOHISTOCHEMISTRY STAINING OF TISSUE SECTIONS | Research SOP [researchsop.com]
- 12. Revisiting ALK (D5F3) immunohistochemistry: Insights into focal staining and neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ALK Fusion Gene Detection Kit [diacarta.com]
- 15. trupcr.com [trupcr.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | SeekFusion - A Clinically Validated Fusion Transcript Detection Pipeline for PCR-Based Next-Generation Sequencing of RNA [frontiersin.org]
role of ALK signaling pathways in tumorigenesis
An In-Depth Technical Guide to the Role of ALK Signaling Pathways in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. However, aberrant ALK signaling, driven by genetic alterations such as chromosomal rearrangements, mutations, and amplifications, is a key oncogenic driver in a variety of human cancers. These alterations lead to the constitutive activation of the ALK kinase domain, triggering a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, survival, and migration. This guide provides a comprehensive technical overview of the mechanisms of ALK activation, the core downstream signaling pathways implicated in tumorigenesis, quantitative data on ALK alterations, and detailed protocols for key experimental methodologies used in ALK research.
Mechanisms of Aberrant ALK Activation in Cancer
The oncogenic activation of ALK is primarily achieved through three main mechanisms: chromosomal translocations resulting in fusion proteins, activating point mutations, and gene amplification.[1]
-
Chromosomal Rearrangements (Fusions): This is the most prevalent mechanism of ALK activation in cancer.[2] These rearrangements fuse the 3' end of the ALK gene, which contains the entire intracellular kinase domain, with the 5' end of a partner gene.[2] The partner gene provides a promoter that drives overexpression and a dimerization or oligomerization domain that causes ligand-independent, constitutive activation of the ALK kinase.[3]
-
Activating Mutations: Point mutations, particularly within the kinase domain, can lead to conformational changes that lock the kinase in a constitutively active state. These are frequently observed in neuroblastoma.[1]
-
Gene Amplification: An increased copy number of the ALK gene can lead to overexpression of the ALK protein, resulting in spontaneous dimerization and subsequent activation. This is another mechanism identified in neuroblastoma.[4]
Data Presentation: ALK Fusions and Prevalence
The following tables summarize the prevalence of ALK fusions in various cancers and the distribution of common variants.
Table 1: Prevalence of ALK Alterations in Various Cancers
| Cancer Type | Prevalence of ALK Fusions/Rearrangements | Key Fusion Partners |
| Non-Small Cell Lung Cancer (NSCLC) | ~3-7%[5][6] | EML4, KIF5B, KLC1, TPR[7][8] |
| Anaplastic Large Cell Lymphoma (ALCL) | ~50% of adult cases, up to 90% of pediatric cases[2] | NPM1 (most common, ~75-80%)[2][9] |
| Inflammatory Myofibroblastic Tumors (IMT) | >50%[10] | TPM3, TPM4, CLTC |
| Neuroblastoma | Fusions are rare; activating mutations (~6-12%) and amplification are more common[1] | N/A |
| Other Solid Tumors | ~0.2% (pan-cancer, excluding NSCLC)[10] | STRN, EML4, and others[10] |
Table 2: Distribution of Common EML4-ALK Variants in NSCLC
| EML4-ALK Variant | Fusion Breakpoint (EML4; ALK) | Pooled Prevalence |
| Variant 1 | Exon 13; Exon 20 | ~33-45.5%[7][11] |
| Variant 2 | Exon 20; Exon 20 | ~10-14.5%[7][11] |
| Variant 3a/b | Exon 6; Exon 20 | ~29-34.5%[7][11] |
| Other Variants | Various | Remaining Percentage |
| Data synthesized from multiple studies; percentages represent the proportion of each variant among EML4-ALK positive cases. |
Core ALK Signaling Pathways in Tumorigenesis
Constitutively active ALK promotes tumorigenesis by activating several critical downstream signaling cascades. The most well-characterized of these are the RAS-ERK, PI3K-AKT, JAK-STAT, and PLCγ pathways.[3][9] These pathways are interconnected and collectively drive phenotypes of cell proliferation, survival, and transformation.[9]
RAS-MAPK Pathway
The Ras-Mitogen-Activated Protein Kinase (MAPK) pathway is a critical cascade for controlling cell proliferation and differentiation. Adaptor proteins like Shc and GRB2 bind to phosphorylated tyrosine residues on activated ALK, leading to the activation of the GTPase RAS.[3] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate transcription factors involved in cell cycle progression.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Genomic Profiles of ALK Fusion-Positive and ALK Fusion-Negative Nonsmall Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Genomic Features of Solid Tumor Patients Harboring ALK/ROS1/NTRK Gene Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ALK fusions in the pan-cancer setting: another tumor-agnostic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amoydx.com [amoydx.com]
The Evolution of ALK Inhibitors: A Technical Guide from First to Second Generation
For Researchers, Scientists, and Drug Development Professionals
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment landscape for this disease. The development of targeted ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. This technical guide provides an in-depth overview of the evolution from first- to second-generation ALK inhibitors, focusing on their core mechanisms, the emergence of resistance, and the comparative efficacy that spurred the development of newer agents.
The Dawn of ALK-Targeted Therapy: The First Generation
The first-generation ALK inhibitor, crizotinib, marked a paradigm shift in the management of ALK-positive NSCLC. Initially developed as a c-MET inhibitor, its potent activity against ALK led to its rapid approval and establishment as the standard of care.[1][2][3]
Crizotinib: Mechanism of Action
Crizotinib is a multi-targeted receptor tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of ALK, as well as c-Met and ROS1.[1][4] In ALK-rearranged NSCLC, the fusion of ALK with a partner gene, most commonly EML4, results in a constitutively active fusion protein that drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][6][7][8][9] Crizotinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking these downstream signals and inducing tumor cell apoptosis.[10]
The Inevitable Challenge: Crizotinib Resistance
Despite the initial dramatic responses, the majority of patients treated with crizotinib eventually develop resistance, typically within 10-12 months.[11] Mechanisms of acquired resistance are broadly categorized into two groups:
-
On-Target Resistance (ALK-dependent): This involves genetic alterations within the ALK gene itself.
-
Secondary Mutations: Point mutations within the ALK kinase domain can interfere with crizotinib binding. Common mutations include L1196M (the "gatekeeper" mutation), G1269A, C1156Y, and S1206Y.[3][12]
-
Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of crizotinib.
-
-
Off-Target Resistance (ALK-independent): This involves the activation of alternative signaling pathways that bypass the need for ALK signaling.
-
Bypass Pathway Activation: Upregulation of other receptor tyrosine kinases, such as EGFR, or activation of downstream signaling molecules like KRAS can sustain tumor growth despite ALK inhibition.[13]
-
A New Wave of Defense: The Second Generation
The emergence of crizotinib resistance necessitated the development of more potent and selective ALK inhibitors with activity against common resistance mutations and improved central nervous system (CNS) penetration, a common site of disease progression. This led to the advent of second-generation ALK inhibitors, including ceritinib, alectinib, and brigatinib.[11][14]
Ceritinib
Ceritinib was the first second-generation ALK inhibitor to be approved. It is a more potent ALK inhibitor than crizotinib and demonstrates activity against several crizotinib-resistant mutations.[4][10][11][15]
Alectinib
Alectinib is a highly selective and potent ALK inhibitor with significant CNS activity.[14][16][17][18][19] It has shown superiority over crizotinib in the first-line setting, demonstrating improved progression-free survival (PFS).[2] Alectinib is effective against several crizotinib-resistant mutations, including the L1196M gatekeeper mutation.[14]
Brigatinib
Brigatinib is a potent ALK and ROS1 inhibitor with broad activity against a wide range of ALK resistance mutations, including some that are resistant to other second-generation inhibitors.[1][20][21][22][23] It has also demonstrated significant intracranial efficacy.
Quantitative Comparison of ALK Inhibitors
The evolution from first- to second-generation ALK inhibitors is clearly demonstrated by their differential potency against wild-type and mutant ALK, as well as their clinical efficacy.
Table 1: In Vitro Potency of First- and Second-Generation ALK Inhibitors (IC50, nM)
| ALK Status | Crizotinib | Ceritinib | Alectinib | Brigatinib |
| Wild-Type | ~20-60 | ~2-20 | ~1.9-20 | ~0.6-1.9 |
| L1196M | Resistant | Active | Active | Active |
| G1269A | Resistant | Active | Active | Active |
| C1156Y | Resistant | Active | Active | Active |
| S1206Y | Resistant | Active | Active | Active |
| G1202R | Resistant | Resistant | Resistant | Active |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[1][3][12][24][25][26]
Table 2: Clinical Efficacy of First- and Second-Generation ALK Inhibitors in Treatment-Naïve ALK+ NSCLC
| Inhibitor | Generation | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Crizotinib | First | ~65-74% | ~10.9-11.3 |
| Ceritinib | Second | ~72% | ~18.4 |
| Alectinib | Second | ~83-92% | ~25.7-34.8 |
| Brigatinib | Second | ~71-74% | ~24.0-29.4 |
Note: Data from various clinical trials and meta-analyses. ORR and PFS can vary between studies.[2][14][27][28][29][30]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and the methodologies used to evaluate these inhibitors is crucial for a comprehensive understanding.
Caption: ALK signaling pathway in NSCLC.
Caption: Workflow for ALK inhibitor evaluation.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ALK inhibitor against recombinant ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the ALK inhibitor in DMSO and then dilute in kinase buffer.
-
Add the recombinant ALK enzyme to the wells of a 384-well plate.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Viability Assay
Objective: To assess the effect of an ALK inhibitor on the viability of ALK-dependent cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, STE-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
96-well plates
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ALK inhibitor in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using a chosen reagent according to the manufacturer's protocol. For MTT, this involves adding the MTT solution, incubating, solubilizing the formazan crystals, and measuring absorbance.[31]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ALK inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cell line
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.[32][33][34]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ALK inhibitor (e.g., by oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Conclusion
The rapid evolution from first- to second-generation ALK inhibitors represents a remarkable success story in targeted cancer therapy. The development of second-generation agents with enhanced potency, broader activity against resistance mutations, and improved CNS penetration has significantly improved clinical outcomes for patients with ALK-positive NSCLC. However, resistance to these newer agents also inevitably emerges, driving the ongoing development of third-generation inhibitors and novel therapeutic strategies. A thorough understanding of the mechanisms of action and resistance at each stage of this evolution is paramount for the continued advancement of personalized medicine in this field.
References
- 1. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is there a benefit of first- or second-line crizotinib in locally advanced or metastatic anaplastic lymphoma kinase-positive non-small cell lung cancer? a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - Rothschild - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 14. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 18. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 19. Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 20. Brigatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 23. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. First-line ALK inhibitors in treatment-naive advanced ALK rearranged non-small cell lung cancer: systematic review and network meta-analysis - Tan - Precision Cancer Medicine [pcm.amegroups.org]
- 29. Identifying optimal ALK inhibitors in first- and second-line treatment of patients with advanced ALK-positive non-small-cell lung cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 33. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Cell-Based Assays for Determining ALK Inhibitor IC50 Values
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, such as non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma, the ALK gene undergoes chromosomal rearrangements, mutations, or amplification.[1][2][3] These genetic alterations lead to the constitutive activation of the ALK kinase domain, which drives oncogenic signaling pathways promoting cell proliferation, survival, and migration.[2][4]
The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive cancers.[5] To evaluate the potency of these inhibitors, a key pharmacological metric known as the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological process—such as cell viability—by 50%.[6][7] It is a critical parameter for comparing the effectiveness of different compounds and for guiding preclinical and clinical development.[6]
These application notes provide an overview of the ALK signaling pathway, common cell lines used for research, and detailed protocols for performing cell-based assays to determine the IC50 values of ALK inhibitors.
The ALK Signaling Pathway
In cancer, oncogenic ALK fusion proteins (e.g., EML4-ALK in NSCLC) lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This triggers the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins. The subsequent activation of downstream pathways, including the PI3K/AKT, RAS/MAPK/ERK, and JAK/STAT pathways, is central to the cancer phenotype.[1][4][8] These cascades ultimately regulate gene transcription to promote cell growth, inhibit apoptosis (programmed cell death), and sustain proliferation.[4][8]
Caption: Simplified ALK signaling pathway in cancer.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an ALK inhibitor involves several key steps, from initial cell culture preparation to final data analysis and curve fitting. This workflow ensures reproducible and accurate results.
Caption: General experimental workflow for determining IC50 values.
Data Presentation: ALK Inhibitor IC50 Values
The potency of ALK inhibitors can vary significantly depending on the specific ALK fusion or mutation present in the cancer cell line. The following table summarizes representative IC50 values for first- (Crizotinib), second- (Alectinib), and third-generation (Lorlatinib) ALK inhibitors in various cell lines.
| Cell Line | ALK Status | Inhibitor | IC50 Value (nM) | Reference |
| NSCLC Lines | ||||
| H3122 | EML4-ALK v1 | Crizotinib | 96 | [9] |
| H3122 | EML4-ALK v1 | Alectinib | 33 | [9] |
| H2228 | EML4-ALK v3a | Crizotinib | 480 - 580 | [10] |
| NCI-H2228 | EML4-ALK | Alectinib | ~3 (antiproliferative) | [11] |
| Lymphoma Lines | ||||
| KARPAS-299 | NPM-ALK | Alectinib | 3 | [11] |
| SR-786 | NPM-ALK | Alectinib | ~10 (antiproliferative) | [11] |
| Neuroblastoma Lines | ||||
| Kelly | ALK F1174L | Lorlatinib | 2.3 ± 1.1 | [12] |
| CHLA-20 | ALK R1275Q | Lorlatinib | 2.9 ± 0.8 | [12] |
| Leukemia Lines | ||||
| CCRF-CEM | N/A | Crizotinib | 430 ± 70 | [13][14] |
Note: IC50 values can vary based on the specific assay conditions (e.g., incubation time, cell density, assay type). The data presented are for comparative purposes.
Experimental Protocols
Required Materials
-
Cell Lines: ALK-positive cell line (e.g., H3122, H2228) and an ALK-negative control line (e.g., A549).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: ALK inhibitor stock solution (e.g., 10 mM in DMSO), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
-
Assay Kits: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a commercial viability kit like CellTiter-Glo® Luminescent Cell Viability Assay.
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (absorbance or luminescence).
Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for assessing the effect of an ALK inhibitor on cell viability.[15]
Day 1: Cell Seeding
-
Culture and expand ALK-positive cells until they reach 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells using a hemocytometer and determine cell viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. Leave the first column as a "medium only" blank control.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to adhere.
Day 2: Inhibitor Treatment
-
Prepare a serial dilution series of the ALK inhibitor. Start by diluting the 10 mM stock in culture medium to create the highest desired concentration (e.g., 10 µM).
-
Perform a 1:3 or 1:10 serial dilution in culture medium to generate at least 8 concentrations for the dose-response curve.
-
Include a "vehicle control" well containing the same concentration of DMSO as the highest inhibitor concentration (typically ≤0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions to the corresponding wells (in triplicate for each concentration).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
Day 5: MTT Assay and Data Collection
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[15]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[15]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Normalization: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Graphing: Plot the % Viability (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC50 Calculation: Use a software program like GraphPad Prism or R to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope). The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Developing In Vivo Xenograft Models for ALK Inhibitor Efficacy Testing
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] The development of targeted ALK tyrosine kinase inhibitors (TKIs) has revolutionized treatment for patients with ALK-altered cancers.[3][4] Preclinical evaluation of these inhibitors is essential, and in vivo xenograft models, particularly those derived from human cancer cell lines, serve as a cornerstone for assessing efficacy, determining optimal dosing, and understanding resistance mechanisms.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing subcutaneous xenograft models to test the efficacy of ALK inhibitors. The protocols herein cover cell line selection, animal model preparation, tumor implantation, drug administration, and endpoint analysis, with a strong emphasis on animal welfare and data reproducibility.[7]
ALK Signaling Pathway
Aberrant ALK activation, often through chromosomal rearrangements, gene amplifications, or mutations, leads to the constitutive activation of its kinase domain.[2][8] This triggers a cascade of downstream signaling pathways critical for cancer cell proliferation, survival, and differentiation.[1] The primary pathways implicated include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[8][9] Targeting ALK with small molecule inhibitors is designed to block these downstream signals, thereby inducing cancer cell death and inhibiting tumor growth.[4]
Caption: Activated ALK receptor initiates multiple downstream oncogenic signaling pathways.
Experimental Workflow for ALK Inhibitor Efficacy Testing
The overall process for evaluating ALK inhibitor efficacy in a xenograft model follows a structured sequence of steps, from initial preparation to final data analysis. This workflow ensures consistency and reliability of the results.
Caption: Workflow for in vivo xenograft studies from cell preparation to data analysis.
Data Presentation
Table 1: Commonly Used ALK-Positive Cancer Cell Lines for Xenograft Models
| Cell Line | Cancer Type | ALK Alteration | Notes |
| H3122 | NSCLC | EML4-ALK Variant 1 | Widely used for ALK inhibitor screening.[10] |
| H2228 | NSCLC | EML4-ALK Variant 3a/b | Another common model for ALK-rearranged NSCLC studies.[11][12] |
| SH-SY5Y | Neuroblastoma | ALK F1174L Mutation | Represents a common activating mutation in neuroblastoma.[5] |
| NGP | Neuroblastoma | ALK Amplification | Used to model ALK amplification-driven neuroblastoma.[4] |
| Karpas-299 | ALCL | NPM-ALK | A well-established cell line for ALK-positive ALCL. |
| SUDHL-1 | ALCL | NPM-ALK | Another ALCL cell line frequently used in preclinical studies. |
| ABC-11 | NSCLC | EML4-ALK | A cell line established from the pleural effusion of an ALK-positive patient.[11] |
Table 2: Examples of ALK Inhibitor Efficacy in Xenograft Models
| ALK Inhibitor | Cell Line Model | Dose & Route | Key Efficacy Outcome |
| Crizotinib | H3122 (NSCLC) | 50 mg/kg, oral | Significant tumor growth inhibition compared to vehicle.[13] |
| Ceritinib | SH-SY5Y (Neuroblastoma) | 50 mg/kg, oral | Resulted in slower tumor growth compared to vehicle-treated mice.[5] |
| Ceritinib | Ba/F3 (EML4-ALK) | 50 mg/kg, oral | Tumor growth inhibition of 84.9% as a single agent.[12] |
| Alectinib | NGP (Neuroblastoma) | 25 mg/kg, intraperitoneal | Effectively induced apoptosis in vivo.[4] |
| Lorlatinib | CLB-BAR (Neuroblastoma) | 10 mg/kg, oral | Showed synergistic antitumor effects when combined with 177Lu-octreotide.[14] |
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Line Culture : Culture ALK-positive human cancer cells (e.g., H3122, SH-SY5Y) in their recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Cell Harvesting : Use cells in the logarithmic growth phase (80-90% confluency).[15] Wash cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting and Viability : Centrifuge the cell suspension at 1500 rpm for 5 minutes.[15] Resuspend the pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion (viability should be >95%).
-
Preparation of Injection Suspension : Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or serum-free medium to achieve the desired final concentration. A common concentration is 1x10⁷ to 5x10⁷ cells/mL.[15]
-
Matrigel Mixture (Recommended) : To improve tumor take rate and growth, mix the cell suspension 1:1 with Matrigel on ice immediately before injection.[15][16] This results in a final injection volume typically between 100-200 µL. Keep the mixture on ice to prevent premature polymerization.
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Animal Model : Use immunodeficient mice, such as BALB/c nude, NOD-SCID, or C.B-17 SCID, aged 6-8 weeks.[17][18]
-
Acclimatization : Allow mice to acclimatize to the facility for at least one week before any procedures.[18] House them in a pathogen-free environment with ad libitum access to food and water.[17]
-
Injection Procedure :
-
Anesthetize the mouse if required by institutional guidelines, although brief restraint is often sufficient.
-
Shave and sterilize the injection site on the flank with an alcohol wipe.[19]
-
Using a 27-gauge needle and a 1 mL syringe, draw up 100-200 µL of the cell/Matrigel suspension.
-
Gently lift the skin on the flank and insert the needle subcutaneously, being careful not to enter the peritoneal cavity or muscle tissue.[15]
-
Inject the cell suspension slowly to form a small bleb under the skin.[19] Withdraw the needle carefully.
-
-
Post-Injection Monitoring : Return mice to their cages and monitor them daily for several days for any adverse reactions at the injection site. Continue to monitor general health (weight, activity, grooming) throughout the study.[15]
Protocol 3: ALK Inhibitor Efficacy Study
-
Tumor Growth Monitoring : Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.[20] Record the length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Group Randomization : When average tumor volumes reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[20] Ensure the average tumor volume is similar across all groups.
-
Drug Preparation and Administration :
-
Prepare the ALK inhibitor in a suitable vehicle solution according to the manufacturer's or literature recommendations.
-
The control group should receive the vehicle only.
-
Administer the drug and vehicle via the specified route (e.g., oral gavage, intraperitoneal injection) and at the predetermined schedule (e.g., daily, twice daily).
-
-
Data Collection During Treatment :
-
Continue to measure tumor volume 2-3 times per week.
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity. Significant weight loss (>15-20%) is a common humane endpoint.[21]
-
Observe the animals daily for clinical signs of distress, such as lethargy, ruffled fur, or loss of mobility.[18]
-
-
Study Termination and Endpoint Analysis :
-
The study should be terminated when tumors in the control group reach the maximum size allowed by institutional animal welfare guidelines (e.g., 1500-2000 mm³), or when other humane endpoints are met.[15][21]
-
At the endpoint, euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and take photographs.
-
Tumor tissue can be flash-frozen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathology (IHC).
-
-
Data Analysis : Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:
-
TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100
-
Protocol 4: Animal Welfare and Humane Endpoints
-
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[7][17]
-
Humane Endpoints are critical . Animals should be euthanized if they meet any of the following criteria:[22]
-
Tumor volume exceeds the protocol-defined limit (e.g., >2000 mm³).[21]
-
Tumor becomes ulcerated or necrotic.
-
Body weight loss exceeds 20%.
-
The animal shows signs of significant distress, including inability to access food or water, labored breathing, or persistent lethargy.
-
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 6. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of subcutaneous xenograft tumor model [bio-protocol.org]
- 18. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 19. researchgate.net [researchgate.net]
- 20. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 21. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes: Preclinical Administration of Alectinib in Tumor-Bearing Mouse Models
Introduction
Alectinib (Alecensa®) is a highly selective, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy in treating ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases, due to its ability to cross the blood-brain barrier.[2] Preclinical studies in tumor-bearing mice are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of alectinib against various cancer types. These models, primarily xenograft and transgenic, have been instrumental in establishing its potent anti-tumor activity.[1][2][3] Alectinib has been shown to inhibit tumor growth and prolong survival in mice bearing tumors with ALK fusions or mutations by blocking downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[1][4] This document provides detailed protocols for the preparation and administration of alectinib to tumor-bearing mice, based on established methodologies.
Mechanism of Action
Alectinib functions by inhibiting ALK phosphorylation, which in turn blocks the activation of downstream signaling proteins like STAT3 and AKT.[2] This disruption of the ALK signaling cascade leads to the induction of apoptosis and suppression of cell proliferation in ALK-driven tumors.[1][4][5] Studies have demonstrated that alectinib treatment in mouse models results in decreased phosphorylation of Akt and S6, and increased cleavage of PARP and Caspase 3, confirming the induction of apoptosis in vivo.[1]
Experimental Protocols
Two primary routes of administration have been successfully used for alectinib in murine models: oral gavage and intraperitoneal injection. The choice of protocol depends on the specific experimental design, tumor model, and research objectives.
Protocol 1: Oral Gavage Administration for Orthotopic Lung Cancer Models
This protocol is adapted from studies using murine EML4-ALK lung cancer models.[6][7]
1. Materials and Reagents
-
Alectinib (CH5424802)
-
Vehicle: Sterile water (H₂O)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Balance and weigh boats
-
Vortex mixer
-
Micro-CT scanner for tumor imaging
2. Animal Model
-
Syngeneic C57BL/6 mice or immunodeficient mice (e.g., nu/nu, Rag1⁻/⁻).[6]
-
Tumor Induction: Orthotopic implantation of murine EML4-ALK lung cancer cells (e.g., EA1, EA2) into the left lung lobe.[6]
3. Alectinib Preparation
-
Calculate the total amount of alectinib required based on the number of mice, their average weight, the dose (e.g., 20 mg/kg), and the treatment duration.
-
On each treatment day, weigh the required amount of alectinib powder.
-
Suspend the alectinib powder in sterile water to the desired final concentration (e.g., 2 mg/mL for a 100 µL gavage volume in a 20g mouse).
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
4. Administration Procedure
-
Allow tumors to establish for 7-14 days post-implantation.[6]
-
Measure baseline tumor volumes using micro-CT imaging and randomize mice into treatment and control groups.[6][7]
-
Weigh each mouse to calculate the precise volume of alectinib suspension to administer.
-
Securely restrain the mouse.
-
Gently insert the ball-tipped gavage needle into the esophagus and deliver the alectinib suspension directly into the stomach. A typical volume is 100-200 µL.
-
Administer alectinib at a dose of 20 mg/kg daily, 5 days per week.[6] The control group receives an equal volume of the vehicle (water).[6]
5. Monitoring and Endpoints
-
Tumor Growth: Monitor tumor volume weekly using micro-CT imaging.[6][7]
-
Animal Well-being: Monitor body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and overall health daily.
-
Pharmacodynamic Analysis: For specific cohorts, tumors can be harvested after a short treatment course (e.g., 4 days) for analysis of immune cell infiltration or protein expression via flow cytometry, multispectral imaging, or immunoblotting.[6][7]
-
Survival: Monitor long-term survival as a primary endpoint.
Protocol 2: Intraperitoneal (IP) Injection for Neuroblastoma Models
This protocol is based on studies using orthotopic xenograft and transgenic neuroblastoma mouse models.[1]
1. Materials and Reagents
-
Alectinib (CH5424802)
-
Vehicle: Dimethylsulfoxide (DMSO)
-
Sterile PBS (Phosphate-Buffered Saline)
-
Insulin syringes with a 27-30 gauge needle
-
Vials for solution preparation
2. Animal Model
-
Xenograft Model: Athymic nude mice with orthotopic (intrarenal) implantation of human neuroblastoma cells (e.g., NGP cells).[1]
-
Transgenic Model: Homozygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma.[1]
3. Alectinib Preparation
-
Prepare a stock solution of alectinib in DMSO.
-
On the day of treatment, dilute the stock solution with sterile PBS if necessary. However, studies have used DMSO as the direct vehicle for injection.[1]
-
Calculate the required volume for each mouse based on a dose of 25 mg/kg and the individual's body weight.
4. Administration Procedure
-
Once tumors are established and have reached a similar size, randomize mice into treatment and control groups.[1]
-
Weigh each mouse to determine the exact injection volume.
-
Properly restrain the mouse, exposing the abdomen.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder.
-
Inject the calculated volume of alectinib solution (or DMSO for the control group).[1]
5. Treatment Schedule & Monitoring
-
Xenograft Model Schedule: Administer alectinib or DMSO once daily (25 mg/kg) for a short, intensive period (e.g., 3 days) for mechanistic studies.[1]
-
Transgenic Model Schedule: For long-term efficacy studies, treat mice with alectinib (25 mg/kg) every other day for a defined period (e.g., three weeks).[1]
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
For xenograft models, tumors can be harvested at the end of the treatment period for immunoblotting to analyze signaling pathways (p-Akt, p-S6) and apoptotic markers (cleaved PARP, Caspase 3).[1]
-
For transgenic models, monitor tumor growth and overall survival.[1]
-
Data Presentation
Table 1: Summary of Alectinib Administration Protocols in Murine Models
| Parameter | Study 1 (Neuroblastoma) | Study 2 (Lung Cancer) | Study 3 (Neuroblastoma) | Study 4 (RET-Fusion) |
|---|---|---|---|---|
| Reference | Song, et al. (2017)[1][4] | D'Amico, et al. (2023)[6] | Berstad, et al. (2019)[3] | Kodama, et al. (2017)[8] |
| Tumor Model | Orthotopic NGP Xenograft / TH-MYCN Transgenic | Orthotopic EML4-ALK Lung Cancer | Subcutaneous CLB-BAR Xenograft | Subcutaneous LC-2/ad Xenograft |
| Mouse Strain | Athymic Nude / TH-MYCN | C57BL/6 or Immunodeficient | BalbC/NUDE | Not Specified |
| Alectinib Dose | 25 mg/kg | 20 mg/kg | 20 mg/kg | 60 mg/kg |
| Admin. Route | Intraperitoneal (IP) Injection | Oral Gavage | Oral | Oral |
| Vehicle | DMSO | Water | Not Specified | Not Specified |
| Schedule | Daily (3 days) or Every other day (3 wks) | Daily, 5 days/week | Once daily for 14 days | Once daily for 14 days |
| Tumor Monitoring | Immunoblotting / Survival | Micro-CT Imaging | Caliper Measurement | Caliper Measurement |
Mandatory Visualization
Caption: General experimental workflow for in vivo efficacy studies of alectinib in mice.
Caption: Alectinib inhibits the ALK-PI3K/Akt/mTOR signaling pathway to induce apoptosis.
References
- 1. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Biochemical Kinase Assays for Measuring Ceritinib Potency
Introduction
Ceritinib (LDK378) is a potent and selective, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] In NSCLC, a chromosomal rearrangement often leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active kinase that drives tumorigenesis.[3][4] Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, inhibiting its autophosphorylation and the activation of downstream signaling pathways.[3][5]
Biochemical kinase assays are fundamental tools for determining the potency and selectivity of kinase inhibitors like ceritinib. These in vitro assays measure the direct interaction between the inhibitor and the purified kinase enzyme, allowing for the precise determination of inhibitory constants, such as the half-maximal inhibitory concentration (IC50). This document provides detailed protocols and data relevant to the biochemical characterization of ceritinib's potency.
ALK Signaling Pathway and Ceritinib's Mechanism of Action
The EML4-ALK fusion protein undergoes constitutive auto-phosphorylation, leading to the aberrant activation of downstream signaling cascades crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][5][6] Ceritinib's inhibition of the ALK kinase domain blocks these downstream signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.[3]
Caption: ALK signaling pathway inhibited by ceritinib.
Quantitative Data: Ceritinib Potency and Selectivity
Biochemical assays have demonstrated that ceritinib is a highly potent inhibitor of ALK, showing significantly greater potency than the first-generation inhibitor, crizotinib.[7] Its activity extends to various crizotinib-resistant ALK mutations.[7][8] While highly selective for ALK, at clinically relevant concentrations, ceritinib can also inhibit other kinases such as IGF-1R, InsR, and ROS1.[9][10]
Table 1: Ceritinib Potency against ALK in Biochemical/Cellular Assays
| Target | Assay Type | IC50 / GI50 (nM) | Reference |
| ALK (Wild-Type) | Enzymatic Assay | 0.2 | [9] |
| ALK (Wild-Type) | Enzymatic Assay | 2.2 | [10] |
| EML4-ALK (WT) Ba/F3 Cells | Cell Proliferation | ~2.5 | [11] |
| NPM-ALK Ba/F3 Cells | Cell Proliferation | 26.0 | [9] |
| Karpas290 Cells (NPM-ALK) | Cell Proliferation | 22.8 | [9] |
| H3122 Cells (EML4-ALK) | Cell Proliferation | 20.6 | [11] |
| H2228 Cells (EML4-ALK) | Cell Proliferation | 23.6 | [11] |
| EML4-ALK L1196M Ba/F3 Cells | Cell Proliferation | 10.8 | [11] |
| EML4-ALK G1269A Ba/F3 Cells | Cell Proliferation | 13.1 | [11] |
| EML4-ALK S1206Y Ba/F3 Cells | Cell Proliferation | 24.3 | [11] |
| EML4-ALK I1171T Ba/F3 Cells | Cell Proliferation | 40.6 | [11] |
Note: IC50 refers to the concentration causing 50% inhibition of enzymatic activity, while GI50 refers to the concentration causing 50% inhibition of cell growth.
Table 2: Ceritinib Off-Target Kinase Inhibition Profile
| Target | Assay Type | IC50 (nM) | Reference |
| IGF-1R | Enzymatic Assay | 8 | [1][9] |
| InsR | Enzymatic Assay | 7 | [1][9] |
| STK22D | Enzymatic Assay | 23 | [1][9] |
| FLT3 | Enzymatic Assay | 60 | [9] |
| FER | In vitro Kinase Assay | 5 | [12] |
| FAK1 | In vitro Kinase Assay | ~20 | [12] |
| CAMKK2 | In vitro Kinase Assay | ~26 | [12] |
| RSK2 | In vitro Kinase Assay | ~275 | [12] |
| RSK1 | In vitro Kinase Assay | ~584 | [12] |
Experimental Protocols
A variety of biochemical assay platforms can be used to determine kinase activity, including radiometric assays (e.g., HotSpot), fluorescence-based assays, and luminescence-based assays (e.g., ADP-Glo™).[13][14] The following is a generalized protocol for determining the IC50 value of ceritinib against a target kinase using a luminescence-based ADP detection method, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[13]
Caption: General workflow for a biochemical kinase assay.
Protocol: Determination of Ceritinib IC50 using ADP-Glo™ Kinase Assay
This protocol outlines the steps to measure the potency of ceritinib against a purified kinase enzyme.
1. Materials and Reagents
-
Purified recombinant ALK kinase domain
-
Specific peptide substrate for ALK
-
Ceritinib (LDK378)
-
Adenosine triphosphate (ATP)
-
Dimethyl sulfoxide (DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Luminometer plate reader
2. Assay Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of ceritinib in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution series) of ceritinib in DMSO to create a concentration range appropriate for the expected IC50. A typical final assay concentration might range from 0.01 nM to 10 µM.
-
-
Reaction Setup (in a 384-well plate):
-
Compound Addition: Add a small volume (e.g., 50 nL) of the diluted ceritinib or DMSO (for positive and negative controls) to the appropriate wells.
-
Enzyme Incubation: Add the kinase enzyme diluted in assay buffer to each well. Pre-incubate the enzyme and compound for approximately 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[13]
-
Controls:
-
Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO
-
Negative Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme)
-
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The concentration of ATP should ideally be at its Km value for the specific kinase to ensure sensitive measurement.[13]
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[11] The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (ADP-Glo™ Method):
-
Stop Reaction: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 30-40 minutes at room temperature.[13]
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for another 30 minutes at room temperature.[13]
-
Read Plate: Measure the luminescence signal using a compatible plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
3. Data Analysis
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Calculate the percent inhibition for each ceritinib concentration.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Plot the percent inhibition against the logarithm of the ceritinib concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of ceritinib that inhibits 50% of the kinase activity.
References
- 1. Ceritinib | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 2. ALK-Positive NSCLC Responds to Ceritinib Treatment | Value-Based Cancer Care [valuebasedcancer.com]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. Three Innovative Green and High-Throughput Microwell Spectrophotometric Methods for the Quantitation of Ceritinib, a Potent Drug for the Treatment of ALK-Positive Non-Small Cell Lung Cancer: An Application to the Analysis of Capsules and Drug Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Personalized ALK Inhibitor Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a powerful preclinical platform that closely recapitulates the heterogeneity and molecular diversity of human tumors.[1][2][3] By implanting fresh tumor tissue from a patient into an immunodeficient mouse, PDX models preserve the original tumor architecture, genetic and phenotypic characteristics, and sensitivity to treatments.[3][4][5] This high fidelity to the patient's tumor makes PDX models particularly valuable for personalized medicine, enabling the evaluation of targeted therapies and the investigation of resistance mechanisms.[3][6]
Anaplastic Lymphoma Kinase (ALK) rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[7] ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit in patients with ALK-positive tumors. However, the development of resistance to these inhibitors is a common clinical challenge. PDX models provide an invaluable tool to test the efficacy of different generations of ALK inhibitors against individual patient tumors, potentially predicting clinical response and guiding treatment decisions.
These application notes provide a comprehensive overview and detailed protocols for utilizing ALK-positive PDX models in the preclinical evaluation of ALK inhibitors.
ALK Signaling Pathway
The aberrant fusion of the ALK gene leads to the constitutive activation of its kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and migration. The primary signaling cascades activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Understanding this pathway is crucial for interpreting the mechanism of action of ALK inhibitors and potential resistance mechanisms.
References
- 1. Methodology to establish and measure PDX models [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Lorlatinib Shows Promising Efficacy in ALK-Rearranged NSCLC with 21.8 Month Median PFS [trial.medpath.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Generation of ALK Resistance Mutations Using CRISPR-Cas9
Introduction
Anaplastic Lymphoma Kinase (ALK) rearrangements are key oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, limits their long-term efficacy.[1][2] The ability to model these resistance mutations in vitro is crucial for understanding resistance mechanisms, developing next-generation inhibitors, and evaluating novel therapeutic strategies. The CRISPR-Cas9 gene-editing system provides a precise and efficient tool for introducing specific, clinically relevant ALK mutations into cancer cell lines, thereby creating robust models for drug discovery and development.[3][4]
This document provides detailed protocols for using CRISPR-Cas9 to generate ALK resistance mutations in vitro, focusing on common mutations such as G1202R and L1196M.[1][5] These mutations are known to confer resistance to various generations of ALK inhibitors.[6][7] The protocols cover cell line selection, design of CRISPR-Cas9 components, transfection, selection of mutant clones, and validation methods.
Data Presentation: ALK Inhibitor IC50 Values
The table below summarizes the half-maximal inhibitory concentration (IC50) values for various ALK inhibitors against wild-type (WT) ALK and common resistance mutations. This data highlights the differential sensitivity conferred by specific mutations and the improved activity of later-generation inhibitors against them.
| ALK Mutation Status | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type (WT) | ~20[8] | - | - | - | <10[9] |
| L1196M (Gatekeeper) | Resistant[2][5] | Sensitive | Sensitive | Sensitive | Potent Activity |
| G1269A | Resistant[5] | Sensitive | - | Sensitive | Potent Activity |
| G1202R (Solvent Front) | Resistant (~382)[8] | Resistant[10] | Resistant[10] | Resistant[10] | Sensitive (~100)[2][9][10] |
| I1171N/S/T | Resistant | Resistant | Sensitive | Resistant | Sensitive[11] |
| C1156Y | Resistant[5] | Sensitive | - | - | - |
| F1174V | Resistant[5] | Sensitive | - | - | - |
| G1202R + L1196M | - | Highly Resistant[10] | Highly Resistant[10] | Highly Resistant[10] | Highly Resistant (~1000)[2][10] |
Note: IC50 values can vary depending on the cell line and assay conditions used. The terms "Resistant" and "Sensitive" are used when specific numerical data was not available in the search results but the qualitative effect was described.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for generating ALK-mutant cell lines and the underlying ALK signaling pathway.
Caption: A high-level workflow for creating ALK-resistant cell lines using CRISPR-Cas9.
Caption: ALK signaling pathways and primary mechanisms of TKI resistance.
Experimental Protocols
The following protocols provide a detailed methodology for generating and validating ALK-resistant cell lines.
Protocol 1: Design of sgRNA and HDR Donor Template for ALK G1202R Mutation
This protocol details the design of the necessary CRISPR-Cas9 components to introduce the G1202R point mutation, which involves a GGC to CGC codon change in the ALK gene.
1. Materials:
-
Computer with internet access
-
Benchling, CHOPCHOP, or other sgRNA design software
-
Human ALK gene sequence (RefSeq: NG_009011.1)
-
DNA sequence analysis software (e.g., SnapGene, Geneious)
2. Procedure:
-
sgRNA Design:
-
Input the genomic sequence flanking the G1202 codon of the ALK gene into the chosen sgRNA design tool.
-
Select sgRNAs that cut as close as possible to the target codon (GGC). The cut site is typically 3-4 base pairs upstream of the Protospacer Adjacent Motif (PAM) sequence (NGG).[12]
-
Prioritize sgRNAs with high on-target scores and low off-target scores to minimize unintended edits.
-
Select a final sgRNA (e.g., 20 nucleotides in length) for synthesis.
-
-
Homology Directed Repair (HDR) Donor Template Design:
-
The donor template is a single-stranded oligodeoxynucleotide (ssODN) that will be used by the cell's repair machinery to introduce the specific point mutation.[12]
-
Design the ssODN to be approximately 100-200 nucleotides in total length.
-
Center the desired G1202R mutation (GGC -> CGC) within the ssODN sequence.
-
Include "homology arms" of 50-100 nucleotides on both sides of the mutation, which are identical to the wild-type genomic sequence.
-
Introduce a silent mutation in the PAM sequence or a nearby codon within the donor template. This "blocking" mutation prevents the Cas9 nuclease from re-cutting the DNA after the desired edit has been made, without altering the protein sequence.
-
Order the designed sgRNA and ssODN from a reputable supplier.
-
Protocol 2: Generation of ALK-Mutant Cells
This protocol describes the delivery of CRISPR-Cas9 components into an ALK-positive cell line and the subsequent selection of resistant clones.
1. Materials:
-
ALK-positive cell line (e.g., H3122, derived from NSCLC with EML4-ALK fusion).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Cas9 nuclease (can be delivered as plasmid DNA, mRNA, or ribonucleoprotein complex).
-
Synthesized sgRNA and ssODN donor template from Protocol 1.
-
Transfection reagent (e.g., Lipofectamine) or electroporation system.
-
ALK inhibitor for selection (e.g., Crizotinib, Alectinib).
-
96-well plates for single-cell cloning.
-
Phosphate Buffered Saline (PBS).
2. Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen ALK-positive cell line according to standard protocols. Ensure cells are healthy and in the exponential growth phase on the day of transfection.
-
Prepare the CRISPR-Cas9 transfection complex according to the manufacturer's instructions. If using a plasmid-based system, co-transfect plasmids encoding Cas9 and the specific sgRNA along with the ssODN donor template.[13]
-
Transfect the cells. For example, seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection.
-
After 48-72 hours, detach the cells and pool them for the selection process.
-
-
Drug Selection:
-
Plate the transfected cells at a low density in a new culture dish.
-
Add the appropriate ALK inhibitor to the culture medium at a concentration predetermined to be lethal to the parental (wild-type) cells (typically 5-10 times the IC50). For generating a G1202R mutation, a second-generation inhibitor like alectinib or ceritinib is suitable for selection, as this mutation confers high-level resistance to them.[10]
-
Replenish the medium with the fresh inhibitor every 3-4 days.
-
Monitor the culture for the emergence of resistant colonies over 2-4 weeks. The majority of non-edited cells will die off.
-
-
Isolation and Expansion of Resistant Clones:
-
Once visible colonies have formed, use cloning cylinders or limiting dilution to isolate single colonies into individual wells of a 96-well plate.
-
Expand each clone in the presence of the selective ALK inhibitor until sufficient cell numbers are available for validation.
-
Protocol 3: Validation of Engineered ALK Resistance
This protocol outlines the steps to confirm the desired genetic modification and its functional consequence on drug sensitivity.
1. Materials:
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the target ALK mutation site.
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-ALK, anti-total-ALK, anti-GAPDH (loading control).
-
SDS-PAGE and Western blotting equipment.
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo).
-
Serial dilutions of various ALK inhibitors.
2. Procedure:
-
Genotypic Validation:
-
Extract genomic DNA from each expanded resistant clone.
-
Perform PCR to amplify the region of the ALK gene containing the target mutation.
-
Purify the PCR product and send it for Sanger sequencing to confirm the presence of the GGC to CGC change (G1202R) and the silent PAM mutation.
-
For a more comprehensive analysis of on- and off-target effects, consider performing NGS.
-
-
Phenotypic Validation (Western Blot):
-
Culture the validated mutant clones and parental cells. Treat them with an ALK inhibitor at its IC50 concentration for 2-4 hours.
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with antibodies against phospho-ALK and total ALK.
-
Confirm that ALK phosphorylation is maintained in the mutant cells in the presence of the drug, while it is inhibited in the parental cells. This demonstrates functional resistance at the signaling level.[14]
-
-
Phenotypic Validation (IC50 Determination):
-
Seed the validated mutant clones and parental cells in 96-well plates.
-
Treat the cells with a range of concentrations of different ALK inhibitors (e.g., crizotinib, alectinib, lorlatinib) for 72 hours.
-
Perform a cell viability assay.
-
Calculate the IC50 value for each inhibitor against the parental and mutant cell lines.
-
Confirm a significant shift (increase) in the IC50 for the inhibitors to which the mutation is known to confer resistance. For example, the G1202R mutation should show high resistance to alectinib but retain sensitivity to lorlatinib.[10]
-
-
Cryopreservation:
-
Once a clone is fully validated, expand it and cryopreserve multiple vials to create a permanent cell bank for future experiments.
-
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 11. researchgate.net [researchgate.net]
- 12. CRISP Points on Establishing CRISPR-Cas9 In Vitro Culture Experiments in a Resource Constraint Haematology Oncology Research Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring ALK Mutations Using Liquid Biopsy Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for these patients. However, the emergence of resistance mutations often limits the long-term efficacy of these targeted therapies. Liquid biopsy, a minimally invasive technique, offers a powerful tool for the real-time monitoring of ALK mutations in blood, enabling clinicians to track treatment response, detect resistance mechanisms, and guide subsequent therapeutic strategies.[1][2][3] This document provides detailed application notes and protocols for the two primary liquid biopsy approaches for monitoring ALK mutations: analysis of circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs).
Core Technologies for ALK Mutation Analysis in Liquid Biopsy
Liquid biopsy for ALK mutation monitoring primarily relies on the analysis of ctDNA and CTCs isolated from peripheral blood.[4]
-
Circulating Tumor DNA (ctDNA): These are fragments of DNA shed from tumor cells into the bloodstream.[5] ctDNA analysis allows for the detection of specific ALK mutations and rearrangements. Key technologies for ctDNA analysis include Droplet Digital PCR (ddPCR) and Next-Generation Sequencing (NGS).[1][5][6]
-
Circulating Tumor Cells (CTCs): These are intact tumor cells that have detached from the primary tumor and entered circulation.[7] CTCs can be isolated and analyzed for ALK gene rearrangements using techniques like Fluorescence In Situ Hybridization (FISH) and immunohistochemistry (IHC).[8][9]
Quantitative Data Summary
The performance of various liquid biopsy techniques for the detection of ALK alterations is summarized below. It is important to note that sensitivity and specificity can vary based on the specific assay, platform, and patient cohort.
| Technology | Analyte | Key Findings | Sensitivity | Specificity | Concordance with Tissue Biopsy | Reference |
| Droplet Digital PCR (ddPCR) | ctDNA | Highly sensitive for detecting and tracking specific ALK resistance mutations.[1] | As low as 0.01-0.05% mutant allele frequency[1][10] | High | Good for known mutations | [1] |
| Next-Generation Sequencing (NGS) - Hybrid Capture | ctDNA | Comprehensive genomic profiling to identify known and novel ALK fusions and resistance mutations.[8][11] | 67% - 91% for ALK fusions[5] | ~100%[8] | 86% - 91%[12] | [5][8][11] |
| Next-Generation Sequencing (NGS) - Amplicon-Based | ctDNA | Targeted sequencing of specific ALK regions.[13] | 67% at diagnosis[14] | High | Not explicitly stated | [13][14] |
| Circulating Tumor Cells (CTCs) with FA-FISH | CTCs | Detection of ALK rearrangements in enriched CTCs.[15] | 100% (with a cutoff of ≥4 CTCs)[9] | 100%[9] | 99.99%[9] | [9][15] |
| FoundationOne Liquid CDx (NGS) | ctDNA | FDA-approved for detecting ALK rearrangements as a companion diagnostic.[16] | Not explicitly stated | High | High | [16][17] |
| Guardant360 (NGS) | ctDNA | Detects ALK fusions and other genomic alterations from a blood sample.[11][18] | Not explicitly stated | High | High | [11][19] |
Signaling Pathway
The ALK receptor tyrosine kinase, when constitutively activated by fusion with a partner protein (e.g., EML4), triggers several downstream signaling cascades that promote cell proliferation, survival, and differentiation.[20][21][22][23] Understanding this pathway is crucial for appreciating the mechanism of action of ALK inhibitors and the implications of resistance mutations.
Caption: ALK signaling pathway activated by a fusion protein.
Experimental Workflow
The general workflow for liquid biopsy analysis involves several key steps from sample collection to data interpretation.
Caption: General experimental workflow for liquid biopsy analysis.
Detailed Experimental Protocols
Protocol 1: ctDNA Analysis using Droplet Digital PCR (ddPCR)
Application: Ultrasensitive detection and quantification of specific, known ALK resistance mutations (e.g., G1202R, L1196M).[1]
Principle: ddPCR partitions a standard PCR reaction into thousands of nanoliter-sized droplets. Each droplet acts as an individual microreactor, and after thermal cycling, droplets containing the target DNA sequence will fluoresce. This partitioning allows for the absolute quantification of target DNA with high sensitivity.[24][25]
Materials:
-
Blood collection tubes for cell-free DNA (e.g., Streck Cell-Free DNA BCT).
-
QIAamp Circulating Nucleic Acid Kit (Qiagen) or similar for cfDNA extraction.[13]
-
Qubit fluorometer and dsDNA HS Assay Kit (Thermo Fisher Scientific) for DNA quantification.[24]
-
Bio-Rad QX200/QX600 Droplet Digital PCR System.[24]
-
ddPCR Supermix for Probes (No dUTP) (Bio-Rad).[24]
-
Custom-designed primers and TaqMan probes (FAM/HEX) for wild-type and mutant ALK alleles.
-
Droplet Generation Oil for Probes (Bio-Rad).[24]
-
DG8 Cartridges and Gaskets (Bio-Rad).[24]
-
96-well PCR plates.
-
C1000 Touch Thermal Cycler (Bio-Rad).[24]
Protocol:
-
Blood Collection and Plasma Preparation:
-
Collect 10 mL of peripheral blood in cfDNA-stabilizing tubes.
-
Process blood within 4 hours of collection.
-
Perform a two-step centrifugation process to isolate plasma:
-
First spin: 1,600 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant (plasma) to a new tube.
-
Second spin: 16,000 x g for 10 minutes at 4°C to remove residual cells and debris.
-
-
Store plasma at -80°C until DNA extraction.
-
-
cfDNA Extraction and Quantification:
-
ddPCR Reaction Setup:
-
Prepare a 20 µL ddPCR reaction mix per sample as follows[24]:
-
10 µL 2x ddPCR Supermix for Probes
-
1 µL of 20x primer/probe mix for mutant allele (e.g., ALK G1202R - FAM)
-
1 µL of 20x primer/probe mix for wild-type allele (HEX)
-
5-8 µL of cfDNA template (input amount can be optimized)
-
Nuclease-free water to a final volume of 20 µL
-
-
Include positive controls (synthetic mutant DNA) and no-template controls (NTCs).
-
-
Droplet Generation:
-
Load 20 µL of the ddPCR reaction mix into the sample well of a DG8 cartridge.
-
Load 70 µL of Droplet Generation Oil into the oil well.[24]
-
Place the cartridge into the Droplet Generator.
-
-
PCR Amplification:
-
Carefully transfer the generated droplets from the cartridge to a 96-well PCR plate.
-
Seal the plate with foil.
-
Perform PCR amplification using a thermal cycler with the following conditions[24]:
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 58°C for 60 seconds
-
-
Enzyme deactivation: 98°C for 10 minutes
-
Hold: 4°C
-
-
-
Droplet Reading and Data Analysis:
-
Place the 96-well plate into the Droplet Reader.
-
Use QuantaSoft software to analyze the fluorescence data from each droplet. The software will calculate the concentration of mutant and wild-type DNA in copies/µL.
-
The fractional abundance (mutant allele frequency) is calculated as: (mutant copies) / (mutant copies + wild-type copies) * 100%.
-
Protocol 2: ctDNA Analysis using Next-Generation Sequencing (NGS)
Application: Comprehensive profiling of ALK fusions, resistance mutations, and other cancer-related genes. Useful for both initial diagnosis and resistance monitoring.[5][13]
Principle: NGS allows for the simultaneous sequencing of millions of DNA fragments. For ctDNA analysis, a targeted panel of genes (including ALK) is typically used. Hybridization-capture-based methods are often preferred for their ability to detect gene fusions.[8][11]
Materials:
-
Same as for ddPCR for blood collection and cfDNA extraction.
-
NGS library preparation kit (e.g., Agilent SureSelect XT HS2 or similar).
-
Custom or pre-designed gene panel targeting ALK and other relevant cancer genes (e.g., FoundationOne Liquid CDx, Guardant360).[11][16][26]
-
Illumina NextSeq or NovaSeq sequencing system.
-
Bioinformatics pipeline for data analysis.
Protocol:
-
Blood Collection and cfDNA Extraction:
-
Follow steps 1 and 2 from the ddPCR protocol. A higher input of cfDNA (10-30 ng) is generally recommended for NGS.[11]
-
-
Library Preparation:
-
End Repair and A-tailing: Repair the ends of the fragmented cfDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with unique molecular identifiers (UMIs) to the DNA fragments. UMIs help to reduce sequencing errors and improve sensitivity.
-
Library Amplification: Perform PCR to amplify the adapter-ligated library. The number of cycles should be minimized to avoid PCR bias.
-
-
Target Enrichment (Hybridization Capture):
-
Hybridize the amplified library with biotinylated probes (baits) that are specific to the target genes (including the ALK gene).
-
Use streptavidin-coated magnetic beads to pull down the probe-bound DNA fragments.
-
Wash the beads to remove non-specific DNA.
-
Amplify the captured library by PCR.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries for sequencing.
-
Perform paired-end sequencing on an Illumina platform according to the manufacturer's instructions.[11]
-
-
Data Analysis:
-
Demultiplexing: Separate sequencing reads based on sample barcodes.
-
Read Alignment: Align sequencing reads to the human reference genome (e.g., hg19/GRCh37).
-
UMI Processing: Group reads originating from the same original DNA molecule based on their UMIs to create consensus sequences and reduce errors.
-
Variant Calling: Identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (including ALK fusions) using specialized bioinformatics tools.
-
Annotation and Filtering: Annotate the called variants with information from databases (e.g., COSMIC, ClinVar) and filter out common germline polymorphisms and sequencing artifacts.
-
Reporting: Generate a final report detailing the detected ALK alterations and their allele frequencies.
-
Protocol 3: Circulating Tumor Cell (CTC) Enrichment and Analysis
Application: Detection of ALK gene rearrangements in intact tumor cells.
Principle: CTCs are extremely rare in the blood of cancer patients.[27] Therefore, an enrichment step is required before analysis. Enrichment can be based on physical properties (size, density) or biological properties (expression of surface markers).[7][28][29]
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA).
-
CTC enrichment system:
-
Fluorescence In Situ Hybridization (FISH) probes for ALK break-apart assay.
-
Fluorescence microscope.
Protocol:
-
Blood Collection:
-
Collect 7.5-10 mL of whole blood in EDTA tubes.
-
-
CTC Enrichment:
-
Immunomagnetic Enrichment (e.g., CellSearch):
-
Incubate the blood sample with magnetic nanoparticles coated with anti-EpCAM antibodies.
-
Apply a magnetic field to separate the CTC-bound nanoparticles from other blood components.
-
Stain the enriched cells with fluorescently labeled antibodies against cytokeratins (tumor cell marker) and CD45 (leukocyte marker), along with a nuclear dye (DAPI).
-
-
Size-based Enrichment (e.g., ISET):
-
Dilute the blood sample and filter it through a membrane with 8-µm pores.[30]
-
CTCs, being generally larger and less deformable than blood cells, are retained on the filter.
-
Wash the filter to remove smaller blood cells.
-
-
-
ALK FISH Analysis:
-
Fix and permeabilize the enriched CTCs (on the cartridge or filter).
-
Apply the ALK break-apart FISH probe set. This typically consists of two probes of different colors that flank the ALK gene breakpoint region.
-
Denature the DNA and allow the probes to hybridize overnight.
-
Wash to remove unbound probes.
-
Counterstain with DAPI.
-
-
Microscopy and Interpretation:
-
Scan the sample using a fluorescence microscope.
-
Identify CTCs (e.g., Cytokeratin-positive, CD45-negative, DAPI-positive for CellSearch).
-
In a normal cell, the two colored signals from the ALK probes will appear close together or fused.
-
In a cell with an ALK rearrangement, the signals will be split apart.[15]
-
Enumerate the number of CTCs with an ALK rearrangement per mL of blood.
-
Conclusion
Liquid biopsy techniques provide a minimally invasive and powerful approach for the dynamic monitoring of ALK mutations in cancer patients. The choice of technology depends on the specific clinical question, with ddPCR offering high sensitivity for known mutations and NGS providing a comprehensive view of the tumor's genomic landscape. CTC analysis offers the advantage of studying intact tumor cells. The detailed protocols provided herein serve as a guide for researchers and clinicians to implement these advanced techniques for improved personalized cancer care.
References
- 1. Highly sensitive detection of ALK resistance mutations in plasma using droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Next-generation sequencing using liquid biopsy in the care of patients with ALK-rearranged non-small cell lung cancer: a focus on lorlatinib - Blaquier - Precision Cancer Medicine [pcm.amegroups.org]
- 6. minclinic.eu [minclinic.eu]
- 7. Strategies for enrichment of circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical utility of liquid biopsy for the diagnosis and monitoring of EML4-ALK NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Advances in Liquid Biopsy Technologies for Anaplastic Lymphoma Kinase (ALK)—Positive Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. Clinical utility of cell-free DNA for the detection of ALK fusions and genomic mechanisms of ALK inhibitor resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring therapeutic response and resistance: analysis of circulating tumor DNA in patients with ALK+ lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NGS‐based liquid biopsy profiling identifies mechanisms of resistance to ALK inhibitors: a step toward personalized NSCLC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Relevance of an Amplicon-Based Liquid Biopsy for Detecting ALK and ROS1 Fusion and Resistance Mutations in Patients With Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isetbyrarecells.com [isetbyrarecells.com]
- 16. FDA Expands FoundationOne Liquid CDx Indications for Several Mutations in Various Cancers | Value-Based Cancer Care [valuebasedcancer.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Guardant360® CDx: Fastest FDA-Approved Liquid CGP Panel [guardantcomplete.com]
- 19. Guardant Health, Inc. - Guardant360® CDx Liquid Biopsy CE-Marked for Comprehensive Tumor Mutation Profiling Across All Solid Cancers [investors.guardanthealth.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Droplet Digital PCR [bio-protocol.org]
- 25. youtube.com [youtube.com]
- 26. roche.com [roche.com]
- 27. Enrichment, Isolation and Characterization of Circulating Tumor Cells (CTCs) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Recent Advances in Methods for Circulating Tumor Cell Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Strategies for Enrichment of Circulating Tumor Cells (CTCs) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
troubleshooting poor solubility of ceritinib in aqueous buffers for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of ceritinib in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of ceritinib and why is it challenging to work with?
Ceritinib is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][2][3] Its aqueous solubility is notably pH-dependent.[1][4][5] At a low pH of 1, its solubility is approximately 11 mg/mL, but it dramatically decreases to 0.0002 mg/mL at a neutral pH of 6.8.[1][4] This poor solubility at physiological pH can lead to precipitation in aqueous buffers, impacting the accuracy and reproducibility of in vitro assays.
Q2: What is the recommended solvent for preparing a ceritinib stock solution?
Ceritinib is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[6][]
Q3: How should I prepare my working solutions of ceritinib in aqueous buffer?
To maximize solubility in aqueous buffers, it is recommended to first dissolve ceritinib in an organic solvent like DMSO or DMF to create a concentrated stock solution.[6] This stock solution should then be serially diluted with the aqueous buffer of choice to the final desired concentration. It is crucial to ensure thorough mixing during dilution to prevent precipitation. Aqueous solutions of ceritinib are not recommended for storage for more than one day.[6]
Q4: I am observing precipitation after diluting my ceritinib stock solution into my aqueous assay buffer. What can I do?
Precipitation upon dilution is a common issue due to the low aqueous solubility of ceritinib. Here are several troubleshooting steps:
-
Decrease the final concentration of the organic solvent: While a high concentration of organic solvent in the stock is necessary, the final concentration in your assay should be minimized to avoid solvent effects on your biological system. However, a small percentage of co-solvent may be necessary to maintain solubility.
-
Adjust the pH of the buffer: Since ceritinib's solubility is higher at acidic pH, consider if your experimental design can tolerate a slightly lower buffer pH.[1][4][5]
-
Use a fresh stock solution: Ensure your stock solution is freshly prepared and has not been stored for an extended period.
-
Incorporate solubilizing agents: The use of surfactants or other excipients can help to increase the solubility of poorly soluble drugs.[8][9][10]
Q5: What are some alternative formulation strategies to improve ceritinib solubility for in vitro studies?
For more advanced troubleshooting, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like ceritinib:
-
Co-crystals: Preparing co-crystals of ceritinib with conformers like nicotinamide has been shown to significantly increase its solubility.[2][3]
-
Nanosuspensions: Reducing the particle size to the nanoscale can increase the surface area and dissolution rate.[11][12]
-
Solid Dispersions: Dispersing ceritinib in a polymer matrix can improve solubility and dissolution.[8][11]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[8][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Ceritinib powder will not dissolve in aqueous buffer. | Ceritinib has very low intrinsic aqueous solubility at neutral pH.[1][4] | Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol first.[6] |
| Precipitate forms after diluting the organic stock solution into the aqueous buffer. | The concentration of ceritinib exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of ceritinib in the assay.- Increase the percentage of the organic co-solvent in the final solution (be mindful of solvent toxicity to cells).- Use a fresh stock solution.- Consider adjusting the buffer pH to be more acidic if the assay allows.[1][4] |
| Inconsistent results in cell-based assays. | - Precipitation of ceritinib leading to inaccurate concentrations.- Degradation of ceritinib in the aqueous solution. | - Visually inspect for any precipitation before adding to cells.- Prepare fresh dilutions of ceritinib for each experiment.- Do not store aqueous solutions of ceritinib for more than a day.[6] |
| Difficulty achieving high concentrations of ceritinib in the assay medium. | The inherent low solubility of ceritinib limits the achievable concentration in aqueous media. | - Explore the use of solubilizing agents or alternative formulation strategies like co-crystals or nanosuspensions.[2][3][8][10][11] |
Quantitative Data Summary
Table 1: Solubility of Ceritinib in Various Solvents
| Solvent | Solubility | Reference |
| Organic Solvents | ||
| DMSO | ~1 mg/mL to 100 mg/mL (depending on source) | [6][13] |
| Ethanol | ~16 mg/mL | [6] |
| Dimethylformamide (DMF) | ~12 mg/mL | [6] |
| Aqueous Buffers | ||
| pH 1.0 | 11 mg/mL | [1][4] |
| pH 6.8 | 0.0002 mg/mL | [1][4] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Ceritinib Stock and Working Solutions
-
Materials:
-
Ceritinib powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Aqueous buffer (e.g., PBS, cell culture medium), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of ceritinib powder (Molecular Weight: 558.14 g/mol ). For 1 mL of a 10 mM stock, weigh 5.58 mg.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Vortex or gently warm the solution to aid dissolution. Ensure the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM ceritinib stock solution.
-
Perform serial dilutions of the stock solution with your chosen aqueous buffer to reach the desired final concentrations for your in vitro assay.
-
Mix thoroughly by pipetting or gentle vortexing after each dilution step.
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions.[6]
-
Visualizations
Signaling Pathway of Ceritinib
Caption: Ceritinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow for Ceritinib Solution Preparation
Caption: Recommended workflow for preparing ceritinib solutions for in vitro assays.
Troubleshooting Logic for Ceritinib Precipitation
Caption: A logical guide to troubleshooting ceritinib precipitation in aqueous buffers.
References
- 1. japsonline.com [japsonline.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
optimizing alectinib dosage and treatment schedule in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing alectinib in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with alectinib.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Inconsistent or no observable effect of alectinib on cell viability. | Incorrect Drug Concentration: The concentration of alectinib may be too low to elicit a response in the specific cell line being used.Drug Insolubility/Degradation: Alectinib may not be fully dissolved or may have degraded due to improper storage.[1][2]Cell Line Insensitivity: The cell line may not harbor the ALK-fusion gene or may have developed resistance.[3]Incorrect DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells, masking the specific effects of alectinib.[1]Experimental Error: Inaccurate cell seeding density or reagent preparation.[1] | Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published IC50 values for various cell lines can be used as a starting point (see Table 1).Proper Drug Preparation & Storage: Alectinib should be dissolved in DMSO to create a stock solution.[1][2] Store lyophilized powder at -20°C and the DMSO stock solution in aliquots at -20°C for up to 3 months to avoid freeze-thaw cycles.[2] Ensure the solution is clear with no precipitate.[1]Confirm ALK Status: Verify that your cell line is ALK-positive if you expect sensitivity.[4][5] If using a known ALK-positive line, consider the possibility of acquired resistance.Use a Solvent Control: Always include a vehicle control (DMSO-treated cells) to assess the effect of the solvent on cell viability. The final DMSO concentration should typically not exceed 0.2%.[1]Standardize Protocol: Ensure consistent cell seeding densities and accurate dilution of alectinib for each experiment. |
| 2. High background cell death in control (DMSO-treated) groups. | DMSO Toxicity: The concentration of DMSO in the final culture medium is too high.Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination, incorrect media, or improper incubation. | Lower DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%.Optimize Cell Culture: Ensure proper aseptic technique and use the recommended media and supplements for your cell line. Monitor cells for signs of stress or contamination. |
| 3. Development of alectinib resistance in long-term cultures. | Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent ALK inhibition, such as the NRG1-HER3-EGFR axis or MET signaling.[3][6]Secondary Mutations in ALK: While less common with second-generation inhibitors like alectinib, mutations in the ALK kinase domain can arise.[3] | Combination Therapy: Investigate the use of combination therapies to target the identified bypass pathways. For example, co-treatment with inhibitors of IGF1R and HER3 has been shown to overcome alectinib resistance in some models.Switch to a Different ALK Inhibitor: If resistance is due to a specific ALK mutation, a different generation or type of ALK inhibitor might be effective.[7]Regularly Test Cell Stocks: Periodically re-evaluate the sensitivity of your cell line to alectinib to ensure consistency. |
| 4. Difficulty dissolving alectinib powder. | Improper Solvent: Using a solvent other than DMSO.Low-Quality Reagent: The alectinib powder may be of poor quality. | Use Fresh DMSO: Dissolve alectinib in fresh, high-quality DMSO.[1][8] Gentle warming and vortexing may aid dissolution.Source from a Reputable Supplier: Ensure the alectinib used is from a reliable chemical supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of alectinib?
A1: Alectinib is a potent and highly selective tyrosine kinase inhibitor (TKI) that targets the anaplastic lymphoma kinase (ALK) protein.[4][5][9] In certain cancers, like non-small cell lung cancer (NSCLC), a genetic rearrangement can lead to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein.[10] This abnormal protein drives uncontrolled cell proliferation and survival. Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its phosphorylation activity.[10] This blockade disrupts downstream signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, ultimately leading to the induction of apoptosis (programmed cell death) in ALK-positive cancer cells.[11][12]
Q2: What is a typical starting concentration range for alectinib in cell culture?
A2: The effective concentration of alectinib varies significantly depending on the cell line. For initial experiments, a common starting range is 0-1000 nM.[1][13] It is highly recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.
Q3: How should I prepare and store alectinib solutions?
A3: Alectinib is typically supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute 5 mg of powder in 1.04 mL of DMSO.[2] Store the lyophilized powder at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[2] When preparing working solutions, dilute the DMSO stock with culture medium to the desired final concentration.
Q4: What is a standard incubation time for alectinib treatment in cell viability assays?
A4: Incubation times for cell viability assays, such as the CCK-8 assay, typically range from 24 to 72 hours.[1][12] A 72-hour incubation is frequently used to assess the anti-proliferative effects of alectinib.[1][12] For signaling pathway studies, such as Western blotting for protein phosphorylation, shorter incubation times of a few hours are often sufficient.[13]
Quantitative Data Summary
Table 1: Alectinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50 Value | Reference |
| KARPAS-299 | Lymphoma | ALK-positive | 3 nM | [8] |
| NB-1 | Neuroblastoma | ALK-positive | 4.5 nM | [8] |
| NCI-H2228 | NSCLC | EML4-ALK fusion | 53 nM | [8] |
| Kelly | Neuroblastoma | ALK-mutant | ~3.2 µM | [12] |
| SH-SY5Y | Neuroblastoma | ALK-mutant | Not specified, but sensitive | [12] |
| IMR-32 | Neuroblastoma | ALK-WT | ~9.4 µM | [12] |
| NB-19 | Neuroblastoma | ALK-WT | ~4.0 µM | [12] |
| SK-N-AS | Neuroblastoma | ALK-WT | ~9.6 µM | [12] |
Experimental Protocols
Protocol 1: Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of alectinib from a DMSO stock solution in the appropriate culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest alectinib concentration.
-
Treatment: Remove the old medium from the cells and add the prepared alectinib dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.[12]
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for ALK Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of alectinib for a short duration (e.g., 2 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against phosphorylated ALK (p-ALK) and total ALK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
Caption: Alectinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Alectinib | Cell Signaling Technology [cellsignal.com]
- 3. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Alectinib Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 11. Alectinib - Wikipedia [en.wikipedia.org]
- 12. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
identifying and mitigating common off-target effects of brigatinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating common off-target effects of brigatinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and known off-targets of brigatinib?
Brigatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and its various mutant forms.[1][2][3][4] It is also designed to inhibit epidermal growth factor receptor (EGFR) with certain activating mutations.[5] However, like many kinase inhibitors, brigatinib exhibits activity against a range of other kinases, known as off-target effects. The most well-characterized off-targets include ROS1, insulin-like growth factor-1 receptor (IGF-1R), and Fms-like tyrosine kinase 3 (FLT3).[1][3][6] Kinome-wide screening has revealed a broader panel of off-target kinases that are inhibited with varying potencies.
Q2: What are the common adverse effects observed with brigatinib that could be attributed to off-target activity?
Common adverse effects observed in clinical and preclinical studies that may be linked to off-target inhibition include:
-
Gastrointestinal issues: Diarrhea and nausea are frequently reported.[7] Off-target inhibition of kinases expressed in the gastrointestinal tract could contribute to these effects.
-
Skin toxicities: Rashes and photosensitivity have been observed.[8][9][10] Inhibition of kinases involved in skin homeostasis, such as EGFR, may play a role.
-
Pulmonary toxicity: Though less common, interstitial lung disease/pneumonitis can be a serious adverse event.[7] The underlying mechanism is not fully elucidated but may involve off-target kinase inhibition in lung tissue.
-
Metabolic effects: Elevations in blood glucose and lipase have been noted.[11] Inhibition of kinases in metabolic pathways, such as the IGF-1R signaling pathway, could be a contributing factor.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Phenotype in a Non-ALK/EGFR-driven Cancer Cell Line
Possible Cause: The observed effect may be due to brigatinib's inhibition of an off-target kinase that is a driver in your specific cell line. For example, if your cells are driven by ROS1 or FLT3, brigatinib could be exhibiting on-target-like effects through these kinases.
Troubleshooting Steps:
-
Kinome Profiling: Perform kinome profiling (e.g., MIB/MS or kinome arrays) on your cell line to identify the active kinases.
-
Correlate with Brigatinib's Off-Target Profile: Compare the identified active kinases with the known off-target profile of brigatinib (see Table 1).
-
Validate with More Specific Inhibitors: Use more selective inhibitors for the suspected off-target kinase to confirm if they replicate the phenotype observed with brigatinib.
-
Genetic Knockdown: Use siRNA or shRNA to knock down the expression of the suspected off-target kinase and observe if this phenocopies the effect of brigatinib treatment.
Issue 2: Brigatinib-Induced Gastrointestinal Toxicity in an In Vitro Model
Possible Cause: Brigatinib may be affecting signaling pathways in intestinal epithelial cells through off-target kinase inhibition.
Troubleshooting Steps:
-
Cell Line Selection: Utilize relevant in vitro models, such as Caco-2 or HT-29 human colorectal adenocarcinoma cell lines, which can form polarized monolayers mimicking the intestinal barrier.
-
Assess Barrier Function: Measure transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer after brigatinib treatment. A decrease in TEER would suggest a disruption of the intestinal barrier.
-
Investigate Apoptosis and Proliferation: Perform assays to measure apoptosis (e.g., caspase-3/7 activity) and proliferation (e.g., BrdU incorporation) in these cell lines upon brigatinib treatment.
-
Evaluate Downstream Signaling: Analyze the phosphorylation status of key signaling proteins downstream of potential off-targets known to be expressed in the gut (e.g., pathways downstream of IGF-1R).
Issue 3: Skin-Related Toxicities (e.g., Rash) in Cellular Assays
Possible Cause: Off-target inhibition of kinases crucial for keratinocyte proliferation and differentiation, such as EGFR family members.
Troubleshooting Steps:
-
Utilize Keratinocyte Cell Lines: Employ human keratinocyte cell lines (e.g., HaCaT) to model the effects of brigatinib on skin cells.[8]
-
Assess Cell Viability and Apoptosis: Determine the IC50 of brigatinib in these cells and assess for induction of apoptosis.[8]
-
Analyze Relevant Signaling Pathways: Investigate the effect of brigatinib on pathways known to be important for keratinocyte function, such as the MAPK/ERK and PI3K/AKT pathways, which are downstream of EGFR.
-
Co-treatment with Growth Factors: Assess whether supplementation with specific growth factors (e.g., EGF) can rescue the effects of brigatinib, suggesting a specific off-target inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Brigatinib Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Primary Targets | |||
| ALK | 0.6 | 14 | [1][3] |
| EGFR (L858R/T790M) | 29 | 281 | [1] |
| Key Off-Targets | |||
| ROS1 | 1.9 | 18 | [1][3] |
| FLT3 | 2.1 | 148 | [1][3] |
| IGF-1R | 160 | 397 | [1][3] |
| MARK2 | - | 213 (Ki) | [12] |
| MARK3 | - | - | [12] |
| Other Off-Targets | |||
| FLT3 (D835Y) | - | 148 | [3] |
| EGFR (L858R) | - | 196 | [3] |
| INSR | >1000 | >3000 | [3] |
| MET | >1000 | - | [1] |
Note: IC50 values can vary depending on the specific assay conditions. This table provides a summary for comparative purposes.
Experimental Protocols
Methodology Overview: Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
This method allows for the broad identification of kinases that bind to brigatinib from a cellular lysate.
-
Cell Lysis: Culture cells of interest to ~80% confluency. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the native state of the proteins.
-
Lysate Preparation: Quantify the protein concentration of the lysate.
-
Inhibitor Bead Incubation: Covalently link brigatinib to sepharose beads. Incubate the cell lysate with the brigatinib-conjugated beads to allow for the binding of target and off-target kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Perform in-solution trypsin digestion of the eluted proteins to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
Methodology Overview: Cellular Kinase Inhibition Assay (Western Blot)
This protocol provides a general workflow to assess the inhibitory effect of brigatinib on the phosphorylation of a specific target or off-target kinase in a cellular context.
-
Cell Culture and Treatment: Plate the cells of interest and allow them to adhere. Treat the cells with a dose-response range of brigatinib for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein of the kinase of interest to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition and plot the dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Brigatinib's on- and off-target signaling pathways.
Caption: Workflow for identifying brigatinib's off-targets.
Caption: Logical workflow for mitigating off-target effects.
References
- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-crt.org [e-crt.org]
- 6. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 7. Brigatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Brigatinib can inhibit proliferation and induce apoptosis of human immortalized keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differential Chemoproteomics Reveals MARK2/3 as Cell Migration-Relevant Targets of the ALK Inhibitor Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Cell Viability Results in ALK Inhibitor Screening Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected cell viability results in Anaplastic Lymphoma Kinase (ALK) inhibitor screening assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ALK-positive cancer cells show unexpectedly high viability after treatment with an ALK inhibitor. What are the potential causes?
A1: This is a common issue that can arise from several biological or technical factors. Here’s a step-by-step guide to troubleshooting this result:
Step 1: Verify Experimental Parameters
-
Cell Health and Seeding Density: Ensure your cells are healthy, within a low passage number, and free from contamination.[1] Inconsistent cell seeding can lead to variable results. It's crucial to optimize cell seeding density for your specific cell line to ensure the assay is within its linear range.[1][2][3][4][5][6] Overcrowding can lead to nutrient depletion and altered cell behavior, while too few cells may not produce a measurable signal.[1][5]
-
Reagent Quality and Assay Protocol: Confirm that all reagents, including the ALK inhibitor and viability assay components, are within their expiration dates and have been stored correctly.[7] Review the assay protocol to ensure all steps were followed precisely, especially incubation times and reagent volumes.[8][9]
-
Compound Integrity: Verify the concentration and stability of your ALK inhibitor stock solution. If possible, confirm its activity using a sensitive control cell line.
Step 2: Investigate Biological Mechanisms of Resistance
If experimental parameters are optimized, the high cell viability may be due to intrinsic or acquired resistance to the ALK inhibitor. Resistance mechanisms can be broadly categorized as on-target (ALK-dependent) or off-target (ALK-independent).[10][11]
-
On-Target Resistance: This is often caused by secondary mutations in the ALK kinase domain that prevent the inhibitor from binding effectively.[10][11][12] Common resistance mutations include L1196M and G1202R.[12][13] ALK gene amplification can also lead to resistance by increasing the amount of the target protein.[11]
-
Off-Target Resistance: The cancer cells may have activated "bypass" signaling pathways that promote survival and proliferation independently of ALK signaling.[10][11] Common bypass pathways include the activation of EGFR, KRAS, KIT, MET, and IGF-1R.[10]
Step 3: Perform Secondary Assays to Confirm Resistance and Elucidate the Mechanism
To investigate the underlying cause of resistance, consider the following experiments:
-
Western Blotting: Analyze the phosphorylation status of ALK and key downstream signaling proteins (e.g., AKT, ERK) to confirm that the inhibitor is effectively blocking the ALK pathway. If ALK phosphorylation is inhibited but downstream pathways remain active, this suggests the activation of a bypass pathway.
-
Apoptosis Assays (e.g., Annexin V staining): Determine if the ALK inhibitor is inducing apoptosis. Some inhibitors may cause cell-cycle arrest rather than cell death, which would result in high viability readings in assays that measure metabolic activity.[14]
-
DNA Sequencing: Sequence the ALK kinase domain to identify any known or novel resistance mutations.
Q2: The IC50 curve for my ALK inhibitor is shallow or does not reach 100% inhibition. How should I interpret this?
A2: A shallow dose-response curve or a curve that plateaus above 0% viability can provide important information about the inhibitor's mechanism of action.
-
Shallow Slope: A shallow slope on a dose-response curve can indicate lower potency, meaning a larger change in concentration is needed to see a change in response.[13][15][16] It can also suggest that the inhibitor's effect is not solely dependent on binding to a single target or that there is heterogeneity in the cell population's response.
-
Incomplete Inhibition (High Bottom Plateau): If the curve plateaus at a level of viability significantly greater than zero, it could indicate:
-
Resistance: A subpopulation of cells may be resistant to the inhibitor.
-
Cytostatic vs. Cytotoxic Effects: The inhibitor may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations.[14] Cell viability assays that measure metabolic activity (like MTT or CellTiter-Glo) will still show a signal from non-proliferating but metabolically active cells.
-
Off-Target Effects: At high concentrations, the inhibitor might have off-target effects that promote survival.[17]
-
To investigate this further, consider performing a cytotoxicity assay (which measures cell death) in parallel with your viability assay. Also, extending the treatment duration might reveal if the inhibitor has a delayed cytotoxic effect.
Q3: My results are inconsistent between different cell viability assays (e.g., MTT vs. CellTiter-Glo). Why is this happening?
A3: Different viability assays measure different cellular parameters, and discrepancies can arise from the mechanism of action of your compound or from assay-specific artifacts.
-
MTT Assay: Measures mitochondrial reductase activity.
-
CellTiter-Glo Assay: Measures intracellular ATP levels, which reflects the number of metabolically active cells.[9][10][18][19]
Potential Causes for Discrepancies:
-
Mitochondrial Effects: Your ALK inhibitor might directly affect mitochondrial function, leading to a change in the MTT signal that is independent of cell viability.
-
Changes in ATP Levels: The inhibitor could alter cellular metabolism, affecting ATP levels without necessarily causing cell death.
-
Assay Interference: Components in your experimental setup (e.g., the inhibitor itself, media components) could interfere with the enzymatic reactions or the detection chemistry of one of the assays.[6][20][21][22] It is always important to run controls with the compound in a cell-free system to check for direct interference with the assay reagents.
It is good practice to confirm key findings with an orthogonal assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain) or an apoptosis assay.[23]
Data Presentation
Table 1: Troubleshooting Unexpectedly High Cell Viability
| Potential Cause | Suggested Troubleshooting Steps |
| Experimental Artifacts | Verify cell health, passage number, and seeding density. Confirm reagent and compound integrity. Review and standardize protocols. |
| On-Target Resistance | Sequence the ALK kinase domain for mutations. Perform a copy number variation (CNV) assay for ALK gene amplification. |
| Off-Target Resistance | Use Western blotting to probe for activation of bypass signaling pathways (p-EGFR, p-MET, etc.). |
| Cytostatic Effects | Perform an apoptosis assay (e.g., Annexin V) and a cell cycle analysis. |
Table 2: Example IC50 Values for ALK Inhibitors in ALK-Positive NSCLC Cell Lines
| Cell Line | ALK Inhibitor | Reported IC50 (nM) | Reference |
| H3122 | Crizotinib | 96 | [21] |
| H3122 | Alectinib | 33 | [21] |
| H2228 | Crizotinib | ~25 | [24] |
| H2228 | Alectinib | ~53 | [25] |
| Ba/F3 (EML4-ALK WT) | Crizotinib | 150.8 | [25] |
| Ba/F3 (EML4-ALK WT) | Alectinib | 53 | [25] |
| Ba/F3 (EML4-ALK G1202R) | Lorlatinib | 80 | [25] |
Note: IC50 values can vary between labs and experiments due to different assay conditions.
Table 3: Recommended Seeding Densities for 96-well Plates
| Cell Line | Recommended Seeding Density (cells/well) | Reference |
| H3122 | 7,000 | [20] |
| H2228 | 25,000 | [20] |
| SH-SY5Y | 20,000 - 25,000 | [22] |
Note: It is crucial to empirically determine the optimal seeding density for your specific experimental conditions.[6]
Experimental Protocols
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega technical bulletin.[8][9][10]
-
Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates). Include control wells with medium only for background measurement.
-
Add the ALK inhibitor at various concentrations to the experimental wells.
-
Incubate the plate according to your experimental design (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
Apoptosis Assay: Annexin V Staining by Flow Cytometry
This is a general protocol for Annexin V staining.[1][3][11][17][26]
-
Seed and treat cells with the ALK inhibitor as you would for a viability assay.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 670 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
(Optional) Add a vital dye like Propidium Iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Phosphorylated ALK and Downstream Targets
This protocol is a general guide for detecting phosphorylated proteins.[2][5][7][12]
-
Treat cells with the ALK inhibitor for the desired time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-ALK, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for the total protein.
Visualizations
Caption: Simplified ALK signaling pathway and the point of intervention for ALK inhibitors.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
Caption: Major mechanisms of resistance to ALK inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. scispace.com [scispace.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. licorbio.com [licorbio.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. toxmsdt.com [toxmsdt.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.ro]
- 20. Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Overcoming Acquired Resistance to Second-Generation ALK Inhibitors In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming acquired resistance to second-generation anaplastic lymphoma kinase (ALK) inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to second-generation ALK inhibitors in vitro?
A1: Acquired resistance to second-generation ALK inhibitors, such as alectinib, brigatinib, and ceritinib, is broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the ALK gene itself. The most common on-target mechanism is the acquisition of secondary mutations in the ALK kinase domain, which can interfere with drug binding. The G1202R mutation is a frequently observed resistance mutation to second-generation inhibitors.[1][2][3] Another on-target mechanism is the amplification of the ALK fusion gene.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[2] Common bypass pathways include the activation of EGFR, HER3, and MET receptor tyrosine kinases, as well as downstream signaling cascades like the MAPK and PI3K/AKT pathways.[2][4][5]
Q2: Which in vitro models are suitable for studying acquired resistance to second-generation ALK inhibitors?
A2: The most common in vitro models are established human non-small cell lung cancer (NSCLC) cell lines harboring ALK rearrangements, such as H3122 (EML4-ALK variant 1). To study acquired resistance, resistant cell lines can be generated from these parental lines through continuous, long-term exposure to a second-generation ALK inhibitor.[6] This process typically involves a dose-escalation strategy over several months.[7][8][9]
Q3: How can I generate a resistant cell line in my lab?
A3: Generating a resistant cell line is a long-term process that can take 3 to 18 months.[7][8] The general principle is to culture a sensitive parental cell line in the presence of the ALK inhibitor, gradually increasing the concentration as the cells adapt and develop resistance. A pulsed treatment strategy, where cells are exposed to the drug for a defined period followed by a recovery phase, can also be employed.[7][8]
Q4: What is the best strategy to overcome resistance once it has been established in vitro?
A4: The strategy to overcome resistance depends on the underlying mechanism:
-
For on-target resistance (secondary ALK mutations): The use of a next-generation inhibitor with activity against the specific mutation is a primary strategy. For example, the third-generation inhibitor lorlatinib is effective against the G1202R mutation, which confers resistance to many second-generation inhibitors.[10][11]
-
For off-target resistance (bypass pathway activation): A combination therapy approach is often effective. This involves co-treatment with the ALK inhibitor and an inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor if the EGFR pathway is activated).[2][12][13]
Troubleshooting Guides
Guide 1: Generating Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| Massive cell death upon initial drug exposure. | The starting drug concentration is too high. | Begin with a drug concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.[9] |
| Resistant cells are not emerging after several months. | The drug concentration is too low or the selection pressure is insufficient. | Gradually increase the drug concentration in a stepwise manner once the cells have adapted to the current concentration.[9] Consider a pulsed treatment approach to apply higher concentrations for shorter durations.[7][8] |
| Resistant phenotype is lost after removing the drug. | The resistance mechanism may be unstable or reversible. | Maintain the resistant cell line in a continuous culture with the selective ALK inhibitor at the final concentration used for its generation. |
| Inconsistent results between different batches of resistant cells. | Heterogeneity within the resistant population. | Isolate single-cell clones from the resistant population by limiting dilution to establish a homogenous resistant cell line.[9] |
Guide 2: Western Blotting for Phosphorylated Proteins
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins. | Protein dephosphorylation during sample preparation. | Always work on ice and use ice-cold buffers.[14] Add phosphatase inhibitors to your lysis buffer.[1][14] |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel.[15] Use a more sensitive chemiluminescent substrate.[15] | |
| High background. | Non-specific antibody binding. | Optimize the blocking conditions. For phospho-proteins, BSA is generally recommended over milk, as milk contains casein which is a phosphoprotein.[1][16] |
| Use of phosphate-based buffers (PBS). | Use Tris-buffered saline (TBS) for all washing and antibody dilution steps, as phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[15][16] | |
| Inconsistent results. | Variable protein loading. | Always probe for the total, non-phosphorylated form of the protein as a loading control to normalize the phosphorylated protein signal.[14][15][16] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values (nM) of Second-Generation ALK Inhibitors Against Common Resistance Mutations.
| ALK Mutation | Crizotinib | Alectinib | Ceritinib | Brigatinib | Lorlatinib |
| Wild-Type EML4-ALK | 107 | 25 | 37 | 14 | - |
| L1196M | >1000 | 166 | 68 | 49 | 15.6 |
| G1202R | >1000 | >1000 | >1000 | 184 | 49.9 |
| I1171T | 206 | 321 | 39 | 36 | 13.9 |
| F1174C | 358 | 49 | 107 | 42 | 20.3 |
| G1269A | >1000 | 114 | 93 | 61 | 24.1 |
Data compiled from studies using Ba/F3 cells engineered to express EML4-ALK variants. Actual IC50 values can vary depending on the cell line and assay conditions.[17][18][19][20]
Experimental Protocols
Protocol 1: Generation of ALK Inhibitor-Resistant Cell Lines
-
Determine the IC50 of the parental cell line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the chosen second-generation ALK inhibitor on the parental ALK-positive NSCLC cell line.
-
Initial drug exposure: Culture the parental cells in the presence of the ALK inhibitor at a starting concentration equal to or slightly below the IC20.
-
Dose escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increase). This process is repeated over several months.[9]
-
Maintenance of resistant cells: Once a resistant population is established (typically showing a >5-fold increase in IC50 compared to parental cells), maintain the cells in a continuous culture containing the final concentration of the ALK inhibitor.
-
Characterization: Characterize the resistant cell line by confirming the IC50 shift, analyzing the expression and phosphorylation of ALK and downstream signaling proteins by Western blot, and performing genetic analysis (e.g., NGS) to identify potential resistance mutations.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitor(s) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Phospho-ALK and Bypass Signaling Proteins
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors.[1] Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ALK, total ALK, phospho-EGFR, total EGFR, phospho-HER3, total HER3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Simplified ALK signaling pathway in NSCLC.
Caption: Major mechanisms of acquired resistance.
Caption: Workflow for generating resistant cell lines.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Combination therapy can delay resistance of lung cancer cells - German Cancer Research Center [dkfz.de]
- 13. researchgate.net [researchgate.net]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
addressing variability in xenograft tumor response to alectinib treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing alectinib in xenograft tumor models. The information is designed to address common challenges and provide standardized protocols to improve experimental consistency and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor response to alectinib across our xenograft models. What are the potential causes?
Variability in alectinib response is a known phenomenon and can be attributed to several factors:
-
Intrinsic Tumor Heterogeneity: The genetic and molecular landscape of the tumor cell line or patient-derived xenograft (PDX) is a primary determinant of sensitivity. This includes:
-
ALK Gene Status: The presence of specific ALK rearrangements and mutations significantly impacts alectinib efficacy. While many ALK fusion-positive tumors are initially sensitive, secondary mutations can confer resistance.[1][2] For instance, the G1202R mutation is known to cause high-level resistance to alectinib.[1][3][4]
-
Co-occurring Genetic Alterations: Mutations in other genes, such as TP53 and TSC1, have been shown to negatively impact the efficacy of alectinib treatment.[5][6]
-
Activation of Bypass Signaling Pathways: The upregulation of alternative signaling pathways can circumvent ALK inhibition. Common bypass mechanisms include the activation of MET, Src, and EGFR pathways.[3][4][7][8][9][10]
-
-
Experimental Model and Conditions:
-
Xenograft Model Type: The choice of cell line-derived xenograft (CDX) versus patient-derived xenograft (PDX) can influence results, with PDX models often better recapitulating the heterogeneity of human tumors.
-
Tumor Microenvironment: The interaction between the tumor and the host microenvironment, including the immune system, can affect treatment response. The adaptive immune system has been shown to be a factor in the long-term effectiveness of alectinib.[11]
-
Drug Administration and Pharmacokinetics: Inconsistent drug formulation, administration route, or dosing schedule can lead to variable drug exposure and, consequently, variable tumor response. The distribution of alectinib within the tumor tissue itself can also be uneven.[12]
-
Q2: How can we determine if our xenograft model is sensitive or resistant to alectinib?
Assessing alectinib sensitivity involves a combination of in vitro and in vivo studies:
-
In Vitro Proliferation Assays: Initial screening of cell lines using dose-response assays (e.g., MTT or CellTiter-Glo) can determine the half-maximal inhibitory concentration (IC50). A lower IC50 value generally indicates higher sensitivity.
-
In Vivo Efficacy Studies: In a xenograft model, sensitivity is determined by observing tumor growth inhibition upon alectinib treatment compared to a vehicle control group. Key metrics include:
-
Tumor Volume Reduction: A significant and sustained decrease in tumor volume is a clear indicator of sensitivity.
-
Time to Progression: A prolonged time for the tumor to reach a predetermined size in the treated group compared to the control group indicates a positive response.
-
-
Pharmacodynamic (PD) Marker Analysis: Assessing the inhibition of ALK signaling in the tumor tissue can confirm target engagement. This is typically done by measuring the phosphorylation levels of ALK and its downstream effectors like AKT and ERK via Western blot or immunohistochemistry (IHC) on tumor samples collected post-treatment. A decrease in the phosphorylation of these proteins indicates effective ALK inhibition.[13]
Q3: What are the recommended dosing and administration routes for alectinib in mouse xenograft models?
The optimal dosing and administration route can vary depending on the specific xenograft model and experimental goals. However, based on published studies, a common approach is:
-
Administration Route: Oral gavage (p.o.) is the most clinically relevant route of administration for alectinib.
-
Dosing Range: Doses ranging from 20 mg/kg to 60 mg/kg, administered once daily, have been shown to be effective in inducing tumor regression in various non-small cell lung cancer (NSCLC) xenograft models.[1][14][15] For neuroblastoma models, doses around 25 mg/kg administered intraperitoneally (i.p.) have also been used.[13]
-
Formulation: Alectinib is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension. It is crucial to maintain consistency in the vehicle used throughout the study.
It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent number of cells injected. 2. Variation in tumor cell viability. 3. Differences in injection site or technique. 4. Inaccurate drug administration. | 1. Ensure precise cell counting for implantation. 2. Assess cell viability (e.g., trypan blue exclusion) before injection. 3. Standardize the injection site and technique. 4. Train personnel on proper oral gavage or other administration techniques. |
| Lack of tumor response in a previously reported sensitive model. | 1. Incorrect drug formulation or storage. 2. Insufficient drug dosage. 3. Acquired resistance in the cell line over time. 4. Issues with the host animals (e.g., health status). | 1. Prepare fresh drug formulations and store them appropriately. 2. Verify the dose calculations and consider a dose-escalation study. 3. Perform cell line authentication and re-evaluate in vitro sensitivity. 4. Ensure the use of healthy, immunocompromised mice and monitor their health throughout the study. |
| Tumor regrowth after an initial response (acquired resistance). | 1. Development of secondary ALK mutations. 2. Activation of bypass signaling pathways (e.g., MET, EGFR, Src). | 1. Harvest regrowing tumors for molecular analysis (e.g., sequencing) to identify resistance mutations. 2. Analyze tumor lysates via Western blot or other methods to assess the activation of key bypass pathway proteins.[3][4][7][8][9][10] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Alectinib in Different Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Alectinib Dose and Route | Outcome | Reference |
| H2228 | NSCLC | N/A | 20 or 60 mg/kg, p.o. | Substantial and sustained tumor regression | [1] |
| SNU-2535 | NSCLC | BALB/c-nu/nu | 2, 6, or 20 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [14] |
| NGP | Neuroblastoma | N/A | 25 mg/kg, i.p. | Induction of apoptosis and inhibition of PI3K/Akt/mTOR signaling | [13] |
| NB1 | Neuroblastoma | BALB/c Slc-nu/nu | 4 or 20 mg/kg, p.o. | Alectinib-sensitive model | [12] |
| SK-N-FI | Neuroblastoma | BALB/c Slc-nu/nu | 4 or 20 mg/kg, p.o. | Alectinib-resistant model | [12] |
| Crizotinib-resistant PDX | NSCLC | N/A | 60 mg/kg/day | Tumor shrinkage | [15] |
Experimental Protocols
1. Xenograft Tumor Implantation
-
Cell Culture: Culture the desired cancer cell line under standard conditions to 80-90% confluency.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or a mixture of medium and Matrigel).
-
Cell Viability and Counting: Determine cell viability using trypan blue exclusion and count the cells using a hemocytometer or automated cell counter.
-
Implantation: Subcutaneously inject the desired number of viable cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
2. Alectinib Administration (Oral Gavage)
-
Drug Preparation: Prepare a fresh formulation of alectinib at the desired concentration in a suitable vehicle.
-
Dosing: Administer the alectinib formulation or vehicle control to the mice via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
3. Assessment of Tumor Response
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Measurement: Monitor the body weight of the mice as an indicator of general health and potential drug toxicity.
-
Endpoint: At the end of the study (based on a predetermined tumor size endpoint or time), euthanize the mice and excise the tumors.
-
Tumor Analysis: Tumors can be divided for various analyses:
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for paraffin embedding and subsequent H&E staining and IHC analysis of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-ALK for target inhibition).
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and analysis of signaling pathway components.
-
Molecular Analysis: Snap-freeze a portion of the tumor for DNA/RNA extraction to analyze for genetic mutations or changes in gene expression.
-
Visualizations
Caption: Alectinib inhibits ALK, blocking downstream signaling pathways.
Caption: Standard workflow for alectinib xenograft efficacy studies.
Caption: Key mechanisms of acquired resistance to alectinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The efficacy and safety of alectinib in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Rapid Acquisition of Alectinib Resistance in ALK-Positive Lung Cancer With High Tumor Mutation Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of alectinib in lung adenocarcinoma patients with different anaplastic lymphoma kinase (ALK) rearrangements and co-existing alterations—a retrospective cohort study - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Alectinib Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Case report: BRAF A598-T599insV mutation as a potential resistance mechanism to alectinib in ALK-rearranged lung adenocarcinoma [frontiersin.org]
- 11. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AXL and SHC1 confer crizotinib resistance in patient-derived xenograft model of ALK-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of Second-Generation ALK Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with second-generation anaplastic lymphoma kinase (ALK) inhibitors in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common toxicities observed during preclinical studies with second-generation ALK inhibitors such as alectinib, brigatinib, and ceritinib.
Gastrointestinal (GI) Toxicity
Question 1: My mice/rats are experiencing significant diarrhea and weight loss after starting treatment with a second-generation ALK inhibitor. What are the immediate steps?
Answer: Gastrointestinal adverse events, including diarrhea, nausea, and vomiting, are among the most common toxicities associated with ALK inhibitors.[1][2]
-
Immediate Monitoring: Assess the severity based on the frequency and consistency of diarrhea, and monitor animal weight and hydration status daily.
-
Supportive Care: Ensure easy access to hydration (hydrogel packs or subcutaneous fluids if necessary) and palatable, high-calorie food to counteract weight loss.
-
Dose Modification: Consider a dose reduction. If severe symptoms persist, a temporary discontinuation of the drug may be required until the animal recovers.[3]
-
Pharmacological Intervention: For diarrhea, after excluding infectious causes, antidiarrheal agents like loperamide can be considered, though dosing should be carefully calculated for the specific animal model.[4] Prophylactic anti-emetics may also be useful for nausea and vomiting.[3]
Question 2: Are there proactive strategies to prevent or mitigate GI toxicity in our animal cohort?
Answer: Yes, proactive management can improve tolerability. A study on ceritinib in patients highlighted the use of prophylactic anti-diarrheal and anti-emetic medications before the inhibitor dose, which prevented the need for dose reductions in most cases.[4] This approach can be adapted for animal studies.
-
Prophylactic Medication: Administer anti-emetics (e.g., ondansetron) and/or anti-diarrheals (e.g., loperamide) 30 minutes prior to ALK inhibitor administration, especially during the initial treatment phase.[4]
-
Dietary Adjustments: Provide a modified diet that is easily digestible. Taking the inhibitor with food can sometimes alleviate nausea for certain compounds, though formulation and vehicle should be considered.[3]
Hepatotoxicity (Liver Injury)
Question 1: We observed elevated ALT/AST levels in blood samples from our rat model treated with an ALK inhibitor. How should we proceed?
Answer: Hepatotoxicity is a known class effect of ALK inhibitors, with elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) being common findings.[1][5] While often mild, severe liver injury can occur.[6][7]
-
Confirm Findings: Repeat the liver function tests (LFTs) to confirm the elevation.
-
Severity Assessment: Grade the hepatotoxicity based on the fold-increase from baseline or upper limit of normal (ULN). For elevations ≥3x ULN with concurrent bilirubin elevation >2x ULN, the drug should be discontinued permanently.[8]
-
Dose Interruption/Reduction: For moderate to severe elevations (e.g., Grade 3 or higher), suspend dosing until LFTs return to baseline or Grade 1. Treatment may then be resumed at a reduced dose.[8]
-
Histopathology: At the study endpoint, or if animals are euthanized due to severe toxicity, perform a thorough histopathological examination of the liver to characterize the nature of the injury (e.g., necrosis, inflammation).
Question 2: Can we switch to a different ALK inhibitor if one causes hepatotoxicity?
Answer: There is evidence suggesting a lack of complete cross-reactivity for hepatotoxicity among different ALK inhibitors. It may be possible to switch to another ALK TKI after an episode of liver injury, but careful monitoring is essential.[8] Alectinib and ceritinib appear to have a lower frequency and severity of liver injury compared to the first-generation inhibitor crizotinib.[8]
Pulmonary Toxicity
Question 1: An animal in our brigatinib-treated cohort is showing signs of respiratory distress. Could this be related to the drug?
Answer: Yes, pulmonary toxicity, including interstitial lung disease (ILD) and pneumonitis, is a serious but less common adverse event associated with ALK inhibitors, particularly brigatinib.[1][9]
-
Immediate Action: Isolate the animal and provide supportive care, such as oxygen therapy if available and appropriate for the experimental setup.
-
Discontinuation: For any grade of treatment-related ILD/pneumonitis, permanent discontinuation of the ALK inhibitor is generally recommended.[1]
-
Differential Diagnosis: Rule out other causes of respiratory distress, such as infection. This may involve lung imaging (micro-CT) or bronchoalveolar lavage if the protocol allows.
-
Pathological Confirmation: Upon necropsy, collect lung tissue for histopathological analysis to confirm drug-induced pneumonitis.
Quantitative Data on Toxicities
The following tables summarize the incidence of common severe (Grade 3-4) adverse events (AEs) associated with second-generation ALK inhibitors based on clinical trial data, which can inform preclinical monitoring.
Table 1: Incidence of Common Grade 3-4 Gastrointestinal AEs
| ALK Inhibitor | Nausea | Vomiting | Diarrhea | Constipation |
|---|---|---|---|---|
| Alectinib | Low | Low | Low | ~1%[2] |
| Brigatinib | ~2.6%[10] | ~2.5%[10] | ~2.7%[10] | ~1.2%[10] |
| Ceritinib | ~5%[1] | High | ~8%[3] | Low |
Table 2: Incidence of Other Key Grade 3-4 AEs
| ALK Inhibitor | ALT Elevation | AST Elevation | ILD/Pneumonitis |
|---|---|---|---|
| Alectinib | ~1-4%[6] | Low | <1% |
| Brigatinib | Low | Low | ~3%[1] |
| Ceritinib | ~19%[3] | ~10%[3] | Low |
(Data synthesized from clinical studies.)[1][3][6]
Experimental Protocols
Protocol 1: Monitoring and Management of Hepatotoxicity
-
Baseline Measurement: Before initiating treatment, collect blood samples from all animals to establish baseline levels for ALT, AST, and total bilirubin.
-
Routine Monitoring: Collect blood samples weekly for the first 4 weeks of the study, and bi-weekly thereafter.
-
Sample Processing: Process blood to separate serum and analyze for LFTs using a veterinary chemistry analyzer.
-
Action Thresholds:
-
Level 1 (ALT/AST >3x but <5x ULN): Increase monitoring frequency to twice weekly.
-
Level 2 (ALT/AST >5x ULN): Suspend dosing. Monitor LFTs until they return to Level 1 or baseline. Re-initiate treatment at a 50% reduced dose.
-
Level 3 (ALT/AST >3x ULN with Bilirubin >2x ULN): Permanently discontinue the drug for that animal and schedule for humane euthanasia and necropsy.
-
-
Terminal Analysis: At the end of the study, perform necropsy on all animals. Collect liver tissue, fix in 10% neutral buffered formalin, and process for standard hematoxylin and eosin (H&E) staining and histopathological evaluation.
Protocol 2: Assessment of Anti-Tumor Efficacy in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject human NSCLC cells harboring an ALK fusion gene (e.g., H3122) into the flank of immunocompromised mice (e.g., Balb/c nude).[11][12]
-
Tumor Growth: Allow tumors to establish and reach a palpable volume (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle control, ALK inhibitor).
-
Treatment Administration: Administer the ALK inhibitor orally via gavage once daily at the specified dose (e.g., Brigatinib at 50 mg/kg).[11]
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of each animal 2-3 times per week as a general indicator of health and toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.[11] Euthanize animals, excise tumors, and measure final tumor weight.
-
Data Analysis: Compare tumor growth inhibition, final tumor volumes, and weights between the treated and vehicle groups to determine efficacy.
Visualizations
Signaling Pathways and Workflows
Caption: ALK inhibitors block the oncogenic ALK protein, preventing downstream signaling.[11]
References
- 1. Expert consensus of management of adverse drug reactions with anaplastic lymphoma kinase tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case report: Alectinib-associated intestinal ulceration and colitis in a patient with non-small cell lung cancer and effective treatment with Mesalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. From spotlight to shadow: ALK inhibitor-induced acute liver failure in a patient with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalcases.eu [clinicalcases.eu]
- 8. mdpi.com [mdpi.com]
- 9. The safety and serious adverse events of approved ALK inhibitors in malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage and handling of ALK inhibitor compounds
This guide provides best practices and troubleshooting advice for the long-term storage and handling of Anaplastic Lymphoma Kinase (ALK) inhibitor compounds. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of these compounds throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized ALK inhibitor powder?
For long-term stability, lyophilized ALK inhibitor powder should be stored at -20°C. Some manufacturers suggest that storage at this temperature can maintain stability for years.[1] Always refer to the product-specific datasheet for the most accurate storage recommendations.
Q2: What is the best solvent for reconstituting ALK inhibitors?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting most ALK inhibitors due to their high solubility in it.[1][2][3] For instance, Alectinib hydrochloride shows a high solubility of 4500.0 µg/mL in DMSO.[2] It is crucial to use anhydrous or high-purity DMSO, as moisture can accelerate compound degradation.[4]
Q3: What are the recommended storage conditions for ALK inhibitor stock solutions in DMSO?
For long-term storage, ALK inhibitor stock solutions in DMSO should be aliquoted and stored at -80°C. Under these conditions, they can be stable for at least 6 months.[5] For shorter-term storage (up to 1 month), -20°C is acceptable.[5] It is advisable to avoid repeated freeze-thaw cycles to prevent degradation.[4][5]
Q4: How long can I store my ALK inhibitor stock solution at -20°C?
Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.[5] For longer durations, storage at -80°C is recommended.[5]
Q5: I accidentally left my ALK inhibitor stock solution at room temperature. Is it still usable?
The stability of ALK inhibitors at room temperature can vary. For example, Alectinib in solution is known to be unstable when exposed to light and higher temperatures.[2] If the solution was exposed for a prolonged period, its integrity might be compromised. It is recommended to perform a quality control check, such as HPLC analysis, to assess for degradation before use. A short exposure may not significantly affect the compound, but it is best to minimize such occurrences.
Troubleshooting Guide
Issue 1: My ALK inhibitor precipitated when I diluted the DMSO stock in my aqueous cell culture medium.
This is a common issue as ALK inhibitors are often poorly soluble in aqueous solutions.[1]
-
Cause: The high concentration of the compound in DMSO falls out of solution when introduced to the aqueous environment where DMSO is diluted.
-
Solution:
-
Lower the final concentration: The compound may only be soluble in the aqueous medium at its working concentration.
-
Increase the final DMSO concentration: Most cell lines can tolerate up to 0.1% DMSO. Ensure your final DMSO concentration does not exceed the tolerance level for your specific cell line.
-
Use a gentle mixing technique: When diluting, add the DMSO stock to the aqueous solution slowly while gently vortexing.
-
Ultrasonication: In some cases, brief ultrasonication can help redissolve the precipitate.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as heat can degrade some compounds.[2]
-
Issue 2: I am seeing unexpected or inconsistent results in my bioassay.
This could be due to compound degradation.
-
Potential Causes:
-
Improper Storage: The compound may have been stored at an incorrect temperature or exposed to light. Alectinib, for instance, is light-sensitive in solution.[2]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.[4][5]
-
Hydrolysis or Oxidation: The compound may have degraded due to exposure to moisture or air.
-
Incorrect Concentration: This could be due to precipitation or degradation.
-
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Reconstitute a new vial of lyophilized powder.
-
Perform a Quality Control (QC) check:
-
HPLC Analysis: Run an HPLC analysis on your stock solution to check for the presence of degradation products. Compare the chromatogram to a fresh standard.
-
Bioactivity Assay: Test the activity of your current stock solution alongside a freshly prepared one in a dose-response experiment to compare their potency.
-
-
Review your handling procedures: Ensure you are following the best practices for reconstitution, storage, and dilution.
-
Data on ALK Inhibitor Properties
Table 1: Solubility of Common ALK Inhibitors
| ALK Inhibitor | Solvent | Solubility |
| Alectinib HCl | DMSO | 4500.0 ± 6.1 µg/mL[2] |
| Methanol | 1990.8 ± 7.2 µg/mL[2] | |
| Ethanol | 210.3 ± 4.5 µg/mL[2] | |
| Water | 10.3 ± 1.2 µg/mL[2] | |
| Ceritinib | DMSO | ~1 mg/mL[1] |
| Ethanol | ~16 mg/mL[1] | |
| Dimethyl formamide (DMF) | ~12 mg/mL[1] | |
| Crizotinib | DMSO | ~5 mg/mL |
| Lorlatinib | DMSO | Data not readily available |
Table 2: Recommended Long-Term Storage Conditions
| Compound Form | Solvent | Temperature | Recommended Duration |
| Lyophilized Powder | N/A | -20°C | ≥ 4 years (for Ceritinib)[1] |
| Stock Solution | DMSO | -80°C | ≥ 6 months[5] |
| Stock Solution | DMSO | -20°C | Up to 1 month[5] |
| Aqueous Solution | Aqueous Buffer | 2-8°C | Not recommended for more than one day[1] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized ALK Inhibitors
Objective: To properly reconstitute lyophilized ALK inhibitor powder to create a stable stock solution.
Materials:
-
Vial of lyophilized ALK inhibitor
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifuge: Briefly centrifuge the vial at a low speed to ensure all the powder is at the bottom.
-
Reconstitute: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Quality Control of ALK Inhibitor Stock Solution by HPLC
Objective: To assess the purity and detect potential degradation of an ALK inhibitor stock solution.
Materials:
-
ALK inhibitor stock solution (test sample)
-
Freshly prepared ALK inhibitor standard solution of known concentration
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid or phosphate buffer)
Procedure:
-
Method Setup:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might be 10-90% B over 15 minutes, followed by a re-equilibration step. This should be optimized for the specific inhibitor.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined from the UV spectrum of the inhibitor (e.g., ~267 nm for Alectinib).[6]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute a small amount of your stock solution and the fresh standard solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the freshly prepared standard solution to determine the retention time of the intact compound and its peak area.
-
Inject your test sample.
-
-
Data Interpretation:
-
Compare the chromatogram of your test sample to the standard.
-
Purity Assessment: Look for additional peaks in your test sample that are not present in the standard. The area of these peaks relative to the main peak can give a semi-quantitative measure of degradation.
-
Concentration Check: Compare the peak area of the main compound in your test sample to that of the standard to verify its concentration. A significant decrease in the peak area may indicate degradation.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Brigatinib Demonstrates Superior Efficacy Over Crizotinib in Overcoming the ALK L1196M Gatekeeper Mutation
For researchers, scientists, and drug development professionals, preclinical and clinical evidence indicates that brigatinib is significantly more effective than crizotinib in treating non-small cell lung cancer (NSCLC) driven by the ALK L1196M gatekeeper mutation. This mutation is a common mechanism of acquired resistance to the first-generation ALK inhibitor, crizotinib.
Brigatinib, a next-generation ALK inhibitor, has shown potent activity against a range of ALK resistance mutations, including L1196M, both in in-vitro assays and in clinical settings.[1][2] The L1196M mutation, analogous to the T790M mutation in EGFR, is located in the gatekeeper position of the ALK kinase domain and sterically hinders the binding of crizotinib, thereby reducing its efficacy.[3][4]
In Vitro Efficacy: A Quantitative Comparison
Biochemical and cellular assays consistently demonstrate brigatinib's superior potency against the ALK L1196M mutation compared to crizotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit a biological process by 50%, are significantly lower for brigatinib.
| Drug | Target | IC50 (nM) | Cell Line |
| Brigatinib | ALK L1196M | 1.7 | - |
| Brigatinib | Wild-Type ALK | 0.6 | - |
| Crizotinib | ALK L1196M | >1000 | H3122 CR1 |
| Crizotinib | Wild-Type ALK | 107 | - |
Table 1: Comparative IC50 values of brigatinib and crizotinib against wild-type ALK and the L1196M mutant. Data compiled from multiple preclinical studies.[2][3][5]
As shown in Table 1, brigatinib maintains a low nanomolar IC50 against the L1196M mutant, indicating high potency.[5] In contrast, cell lines harboring the L1196M mutation exhibit significant resistance to crizotinib, with IC50 values exceeding 1 µM.[3] Preclinical models have shown that brigatinib is approximately 12-fold more potent than crizotinib against wild-type ALK.[5]
Clinical Evidence
While head-to-head trials specifically in an ALK L1196M-positive patient population are limited, the overall clinical data from studies such as the ALTA-1L trial support the superior efficacy of brigatinib over crizotinib in ALK-positive NSCLC. The ALTA-1L trial, a phase 3 study in ALK inhibitor-naïve patients, demonstrated a significantly longer progression-free survival (PFS) with brigatinib compared to crizotinib.[6][7][8] At a median follow-up of 40.4 months, the 3-year PFS was 43% for brigatinib versus 19% for crizotinib.[6] This superior efficacy is, in part, attributed to brigatinib's ability to overcome common resistance mutations like L1196M that can emerge during treatment.[1]
Signaling Pathway Inhibition
The ALK fusion protein, when constitutively active, drives tumor growth through the activation of downstream signaling pathways, primarily the PI3K-AKT and MEK-ERK pathways.[3] The L1196M mutation sustains the activation of these pathways even in the presence of crizotinib.[3] Brigatinib, due to its potent inhibition of the mutated ALK kinase, effectively suppresses the phosphorylation of ALK and its downstream effectors, leading to apoptosis of cancer cells.[5]
Figure 1. Simplified signaling pathway of the EML4-ALK L1196M fusion protein and points of inhibition by crizotinib and brigatinib.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of brigatinib and crizotinib.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the drugs on the enzymatic activity of wild-type and mutant ALK.
-
Procedure:
-
Recombinant wild-type and L1196M mutant ALK kinase domains are expressed and purified.
-
The kinase reaction is initiated by adding ATP and a substrate peptide to the kinase in a buffer solution.
-
Serial dilutions of brigatinib or crizotinib are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.
-
Cell Viability Assay
-
Objective: To assess the effect of the drugs on the proliferation and survival of cancer cells harboring the ALK L1196M mutation.
-
Procedure:
-
ALK-positive cell lines (e.g., H3122) are cultured. Crizotinib-resistant sublines harboring the L1196M mutation (e.g., H3122 CR1) are generated by continuous exposure to crizotinib.[3]
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of brigatinib or crizotinib for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
The percentage of viable cells relative to untreated controls is calculated, and IC50 values are determined.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the drugs in a living organism.
-
Procedure:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with ALK L1196M-positive human NSCLC cells.[5]
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, crizotinib, brigatinib).
-
Drugs are administered orally at specified doses and schedules.[5]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated ALK).
-
Tumor growth inhibition is calculated, and survival curves may be generated.
-
Figure 2. A typical experimental workflow for comparing the effectiveness of brigatinib and crizotinib against the ALK L1196M mutation.
Conclusion
References
- 1. Novel ALK mutation with durable response to brigatinib—a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the crizotinib resistance mechanism of NSCLC with the L1196M mutation using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Brigatinib Versus Crizotinib in ALK Inhibitor-Naive Advanced ALK-Positive NSCLC: Final Results of Phase 3 ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brigatinib versus Crizotinib in ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the differential off-target kinase profiles of alectinib versus ceritinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential off-target kinase profiles of alectinib and ceritinib, two potent anaplastic lymphoma kinase (ALK) inhibitors used in the treatment of non-small cell lung cancer (NSCLC). Understanding the selectivity of these inhibitors is crucial for anticipating their clinical efficacy and toxicity profiles. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes relevant biological and experimental pathways.
Executive Summary
Alectinib and ceritinib are both highly effective second-generation ALK inhibitors that have demonstrated superiority over the first-generation inhibitor, crizotinib. However, their kinase selectivity profiles differ significantly. Alectinib is a highly selective ALK inhibitor with a narrow range of off-targets.[1][2] In contrast, ceritinib exhibits a broader polypharmacology, inhibiting several other kinases, which may contribute to both its distinct efficacy against certain resistance mutations and its different adverse event profile.[3][4] Overall, alectinib's more targeted mechanism of action is associated with a more favorable safety profile, particularly concerning gastrointestinal toxicities.[1][5]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50/Ki) of alectinib and ceritinib against their primary target, ALK, and a range of off-target kinases identified in preclinical screening assays.
| Kinase Target | Alectinib IC50/Ki (nM) | Ceritinib IC50 (nM) | Reference(s) |
| ALK | 1.9 | 0.2 | [4][6] |
| LTK | ≤10 | - | [1] |
| GAK | ≤10 | - | [1] |
| RET | Highly Selective Inhibitor | - | [2] |
| IGF-1R | - | 8 | [4][7] |
| InsR | - | 7 | [4][7] |
| STK22D | - | 23 | [4][7] |
| FLT3 | - | 60 | [4] |
| FAK1 | - | ~20 | [8] |
| FER | - | 5 | [8] |
| CAMKK2 | - | ~26 | [8] |
| RSK1 | - | ~584 | [8] |
| RSK2 | - | ~275 | [8] |
Note: A "-" indicates that data was not prominently reported in the reviewed sources under comparable assay conditions. Direct head-to-head large-scale kinome screening data is limited.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: ALK signaling pathway and points of inhibition by alectinib and ceritinib.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
Caption: Logical comparison of alectinib and ceritinib off-target profiles.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for two common and powerful techniques used in kinase profiling.
Radiometric Kinase Assay (e.g., HotSpot™)
This method is often considered the "gold standard" as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct quantification of kinase activity.[9][10]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant purified kinase of interest.
-
Specific peptide or protein substrate.
-
Test inhibitor (alectinib, ceritinib) serially diluted in DMSO.
-
Kinase assay buffer (composition varies by kinase, typically includes HEPES, MgCl2, MnCl2, DTT, and BSA).
-
[γ-³³P]-ATP (radiolabeled ATP).
-
Unlabeled ATP.
-
P81 phosphocellulose filter paper or plates.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test inhibitor to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase, unless otherwise specified (e.g., screening at physiological 1mM ATP).[9][11]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[2]
-
Stopping and Spotting: Stop the reaction (e.g., by adding phosphoric acid). Spot a defined volume of the reaction mixture onto the P81 phosphocellulose paper, which binds the phosphorylated substrate.[2]
-
Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.[2]
-
Detection: Dry the filter papers and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the inhibitor-treated wells relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a homogeneous (no-wash) assay format that measures the binding of a phosphospecific antibody to the product of the kinase reaction. It is a robust, high-throughput method.[1][6][12]
Objective: To determine the IC50 of an inhibitor by quantifying the reduction in substrate phosphorylation.
Materials:
-
Recombinant purified kinase.
-
Biotinylated or otherwise tagged substrate peptide.
-
Test inhibitor (alectinib, ceritinib) serially diluted in DMSO.
-
Kinase assay buffer.
-
ATP.
-
Detection reagents:
-
Europium (Eu³⁺) chelate-labeled phosphospecific antibody (Donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC) if using a biotinylated substrate.
-
-
EDTA solution to stop the reaction.
-
TR-FRET compatible microplate reader.
Procedure:
-
Kinase Reaction: In a low-volume 384-well plate, dispense the kinase, substrate, and test inhibitor in the assay buffer.[13]
-
Initiation: Add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[6]
-
Reaction Termination and Detection: Stop the kinase reaction by adding EDTA. Then, add the pre-mixed detection reagents (Eu³⁺-labeled antibody and streptavidin-acceptor).[13]
-
Detection Incubation: Incubate the plate for a second period (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding.
-
Plate Reading: Read the plate in a TR-FRET reader. The reader will excite the Europium donor (e.g., at 340 nm) and measure emissions at two wavelengths: the donor's emission (e.g., 615 nm) and the acceptor's emission (e.g., 665 nm) after a time delay to reduce background fluorescence.[1]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. This ratio is proportional to the amount of phosphorylated substrate. Determine the percent inhibition for each inhibitor concentration relative to DMSO controls and calculate the IC50 value by non-linear regression.
Conclusion
The available preclinical data indicates that alectinib is a more selective ALK inhibitor than ceritinib. Alectinib's activity is largely confined to ALK and a small number of other kinases, which is consistent with its generally more favorable clinical safety profile. Ceritinib's broader kinase inhibition profile, which includes targets like IGF-1R and FAK1, may offer advantages in overcoming specific resistance mechanisms but also likely contributes to its different and often more challenging side-effect profile. The choice between these agents in a clinical setting is guided by efficacy, safety, and patient-specific factors, but a foundational understanding of their molecular pharmacology, as outlined in this guide, is essential for informed decision-making in both clinical practice and future drug development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What's better: Alectinib vs Ceritinib? – meds.is [meds.is]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessment of Alectinib vs Ceritinib in ALK-Positive Non–Small Cell Lung Cancer in Phase 2 Trials and in Real-world Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. landing.reactionbiology.com [landing.reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. youtube.com [youtube.com]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Second-Generation ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of targeted tyrosine kinase inhibitors (TKIs). While the first-generation inhibitor crizotinib marked a pivotal advancement, the emergence of resistance mutations necessitated the development of more potent, second-generation agents. This guide provides a comparative analysis of three prominent second-generation ALK inhibitors—ceritinib, alectinib, and brigatinib—with a focus on their cross-resistance patterns, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Inhibitory Activity
The in vitro efficacy of second-generation ALK inhibitors against wild-type EML4-ALK and various resistance mutations is a critical determinant of their clinical utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of these inhibitors. Lower IC50 values indicate greater potency.
| Target | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) |
| Wild-Type EML4-ALK | 0.15[1] | 1.9[1] | 14[2] |
| L1196M (Gatekeeper) | Active[1] | Active[1] | Active |
| G1269A | Active[1] | Active[1] | Active |
| C1156Y | Less Active | Active[1] | Active |
| I1171T | Active[1] | Less Active | Active |
| G1202R (Solvent Front) | 309[1] | 595[1] | Substantial Activity |
Note: Data is compiled from various preclinical studies and IC50 values can vary based on the specific cell line and assay conditions used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-resistance studies, detailed experimental protocols are essential. Below are methodologies for key experiments commonly employed in the evaluation of ALK inhibitors.
Cell Viability Assay (Sulforhodamine B Assay)
This assay determines the cytotoxic or cytostatic effects of ALK inhibitors on cancer cell lines.
-
Cell Seeding: Plate ALK-positive NSCLC cell lines (e.g., H3122, H2228) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of the second-generation ALK inhibitors (ceritinib, alectinib, brigatinib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for ALK Signaling Pathway
This technique is used to assess the phosphorylation status of ALK and its downstream signaling proteins, providing insights into the mechanism of action and resistance.
-
Cell Lysis: Culture ALK-positive NSCLC cells to 70-80% confluency and treat with the respective ALK inhibitors at various concentrations for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualization
ALK Signaling Pathway and Inhibitor Resistance
The following diagram illustrates the canonical ALK signaling pathway and highlights the mechanisms of resistance to second-generation ALK inhibitors.
Caption: ALK signaling and resistance mechanisms.
Experimental Workflow for Assessing ALK Inhibitor Cross-Resistance
This diagram outlines a typical workflow for the in vitro assessment of cross-resistance between different ALK inhibitors.
Caption: In vitro cross-resistance workflow.
References
A Comparative Analysis of Central Nervous System Penetration: Alectinib vs. Brigatinib
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the efficacy of tyrosine kinase inhibitors (TKIs) against central nervous system (CNS) metastases is a critical determinant of clinical outcomes. This guide provides a detailed comparison of the CNS penetration of two prominent second-generation ALK inhibitors, alectinib and brigatinib, supported by preclinical and clinical data.
Quantitative Analysis of CNS Penetration
The ability of a drug to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS is paramount for treating brain metastases. This is often quantified by the cerebrospinal fluid (CSF) to plasma concentration ratio or the brain-to-plasma concentration ratio.
| Parameter | Alectinib | Brigatinib |
| Preclinical Brain-to-Plasma Ratio | 0.63 - 0.94 (in animal models)[1][2] | Data not prominently available in reviewed literature. |
| Clinical CSF-to-Plasma/Serum Ratio | ~0.7[3], 0.75[4], 0.79 | 0.012 (in a case study)[3][5], Estimated at 0.31[4] |
| Unbound CSF to Unbound Plasma Ratio | 20% - 50%[6] | Data not prominently available in reviewed literature. |
| P-glycoprotein (P-gp) Substrate | No[2][4][7] | Yes, but highly permeable[8] |
Clinical Efficacy in CNS Metastases
The clinical activity of alectinib and brigatinib in patients with ALK-positive NSCLC and brain metastases provides further insight into their effective CNS penetration.
| Clinical Endpoint | Alectinib | Brigatinib |
| Intracranial Objective Response Rate (ORR) in patients with measurable baseline brain metastases | 42.9% - 52%[1], 64%[9], 73.3%[9], 92.7% (real-world data)[10] | 53%[11], 67%[8], 78%[8][12], 100% (real-world data, small cohort)[10] |
| Intracranial Disease Control Rate | 90%[9] | 87%[11] |
| Median Intracranial Progression-Free Survival (iPFS) in patients with baseline brain metastases | Not reached vs. 11.1 months for crizotinib in ALEX trial[13] | 24.0 months[8] |
Experimental Methodologies
The assessment of CNS penetration and efficacy relies on specific experimental protocols.
Measurement of Drug Concentrations
A common method for quantifying drug levels in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
Assessment of Intracranial Tumor Response
Clinical trial protocols for evaluating the efficacy of TKIs against brain metastases typically use standardized imaging criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST) .
Signaling Pathway Inhibition
Both alectinib and brigatinib are potent inhibitors of the ALK tyrosine kinase. By binding to the ALK protein, they block downstream signaling pathways that are crucial for the proliferation and survival of ALK-driven cancer cells.[14][15][16]
Discussion
The data indicates that alectinib generally demonstrates higher and more consistent CNS penetration, as evidenced by preclinical brain-to-plasma ratios and multiple clinical reports of high CSF-to-plasma ratios.[1][2][3][4][17] The fact that alectinib is not a substrate for the P-glycoprotein efflux pump is a key contributor to its ability to cross the blood-brain barrier.[2][4][7]
Brigatinib's CNS penetration appears to be more variable. While one estimate suggests a respectable CSF/plasma ratio of 0.31, a case study reported a significantly lower ratio of 0.012.[3][4][5] Although brigatinib is a P-gp substrate, its high permeability may partially counteract the efflux activity.[8]
Despite these differences in pharmacokinetic parameters, both drugs exhibit robust clinical activity against CNS metastases.[12][13][18] The intracranial ORRs for both agents are high, though direct head-to-head comparisons from large randomized trials are limited. Real-world data suggests comparable efficacy between the two.[10][18] The choice between alectinib and brigatinib may therefore depend on individual patient factors, including the extent and location of CNS disease, prior treatments, and the specific safety profile of each drug.
Conclusion
Both alectinib and brigatinib are highly effective in treating ALK-positive NSCLC with CNS metastases. Preclinical and pharmacokinetic data suggest that alectinib may have more consistent and higher CNS penetration due to its non-P-gp substrate nature. However, brigatinib also demonstrates significant intracranial efficacy. The selection of either agent for patients with brain metastases should be guided by a comprehensive evaluation of the available clinical data and individual patient characteristics.
References
- 1. Alectinib Dose Escalation Re-induces Central Nervous System Responses in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Patients Relapsing on Standard Dose Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful intracranial response of lorlatinib after resistance with alectinib and brigatinib in patients with ALK‐positive lung adenocarcinoma: Implications of CNS penetration rate of brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. successful-intracranial-response-of-lorlatinib-after-resistance-with-alectinib-and-brigatinib-in-patients-with-alk-positive-lung-adenocarcinoma-implications-of-cns-penetration-rate-of-brigatinib - Ask this paper | Bohrium [bohrium.com]
- 6. Frontiers | Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib [frontiersin.org]
- 7. Understanding the Alecensa mechanism of action [alecensa.com]
- 8. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Alectinib in Patients with ALK-Positive NSCLC and Symptomatic or Large CNS Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 15. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 16. drugs.com [drugs.com]
- 17. Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative analysis of alectinib and brigatinib in real-world treatment of advanced NSCLC with ALK rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo correlation of ALK inhibitor efficacy studies
A Comprehensive Guide to the In Vitro and In Vivo Efficacy of ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged malignancies. This guide provides a comparative analysis of the preclinical efficacy of several key ALK inhibitors, correlating their in vitro activity with in vivo outcomes. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these targeted agents.
Aberrant ALK fusion proteins lead to constitutive activation of the kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and migration. The primary signaling cascades activated by oncogenic ALK include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] Understanding this pathway is crucial for contextualizing the mechanism of action of ALK inhibitors.
References
Safety Operating Guide
Safeguarding the Laboratory: Standard Operating Procedures for the Disposal of ALK Inhibitor 2
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of ALK Inhibitor 2, a potent kinase inhibitor. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. Kinase inhibitors, including targeted therapy drugs like this compound, are classified as hazardous waste and require specialized handling throughout their lifecycle, from use to final disposal.[1][2]
I. Waste Characterization and Segregation: The First Line of Defense
Proper segregation of waste is the foundation of safe disposal. This compound waste must never be mixed with non-hazardous waste or disposed of down the drain.[3][4][5]
-
Solid Waste: This category includes, but is not limited to:
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.
-
Unused or expired solid this compound.
-
Contaminated labware (e.g., pipette tips, vials, and culture plates).
-
-
Liquid Waste: This includes:
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in designated sharps containers.[5][7] If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste, not in a standard sharps container.[2]
Incompatible chemicals must be stored separately to prevent violent reactions or the emission of flammable or poisonous gases.[3] For instance, acids should be kept separate from bases, cyanides, and sulfides.[3]
II. Container Management: Secure Containment is Non-Negotiable
All hazardous waste must be stored in appropriate containers to prevent leaks and spills.[3][4]
-
Compatibility: Containers must be made of a material that does not react with the waste.[3][8] For example, acids should not be stored in metal containers.[8]
-
Integrity: Containers must be in good condition, with no cracks or signs of deterioration, and equipped with a secure, leak-proof screw cap.[3][4]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[6][9]
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste | Leak-proof, durable plastic container with a secure lid. | "Hazardous Waste," "this compound Solid Waste," and a description of the contents. |
| Liquid Waste | Chemically resistant, screw-cap bottle (plastic is often preferred).[9] | "Hazardous Waste," "this compound Liquid Waste," and the approximate concentration. |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Sharps Waste," "this compound Contaminated Sharps." |
III. On-Site Accumulation: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste.[3][9]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid.[9]
-
Time Limits: Partially filled containers can remain in the SAA for up to one year. Once a container is full, it must be removed within three days.[3]
IV. Disposal Protocol: A Step-by-Step Workflow
The following workflow outlines the procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
V. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or poses an inhalation hazard, evacuate the area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for this compound for specific cleanup instructions.
-
Utilize Spill Kit: Use a chemical spill kit containing appropriate absorbent materials and PPE.
-
Decontaminate: Clean the affected area with a detergent solution followed by a thorough rinse with water.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
VI. Waste Minimization: A Proactive Approach
Federal and state regulations mandate the implementation of a waste minimization strategy.[9] Laboratories can reduce the volume of chemical waste by:
-
Ordering the smallest necessary quantity of chemicals.[8][9]
-
Maintaining a chemical inventory to avoid duplicate orders.[8][9]
-
Sharing surplus chemicals with other laboratories.[9]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. web.uri.edu [web.uri.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling ALK Inhibitor 2
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling ALK Inhibitor 2. The following procedures are based on general laboratory safety protocols for handling chemical compounds, particularly in instances where a substance is not classified as hazardous under the Globally Harmonized System (GHS), as is the case with this compound from certain suppliers.
Disclaimer: The Safety Data Sheet (SDS) for this compound (CAS No. 761438-38-4) from some suppliers indicates that the substance is not classified as hazardous. However, it is crucial to treat all chemical substances with care and to conduct a thorough risk assessment before handling. The absence of a hazardous classification does not imply a complete absence of risk. Always consult the specific SDS provided with your product and your institution's safety guidelines.
Risk Assessment and General Precautions
Before handling this compound, a risk assessment should be performed to identify potential hazards and establish appropriate control measures.[1][2][3][4] Even for non-hazardous substances, it is prudent to minimize exposure.[5]
Key Precautionary Principles:
-
Know the Compound: Familiarize yourself with the properties of this compound by reviewing the supplier's Safety Data Sheet (SDS).[1][6]
-
Minimize Exposure: Employ work practices that reduce the risk of contact with skin and inhalation of any dust or aerosols.[5]
-
Work in a Controlled Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a powder handling enclosure, especially when working with the solid form.[7][8][9]
-
Contingency Planning: Be prepared for accidental spills.[3] Ensure that a spill kit and emergency procedures are readily available.[6]
Personal Protective Equipment (PPE)
While the SDS for this compound may not mandate specific PPE, the use of standard laboratory PPE is essential to protect against potential splashes or accidental contact.[10][11]
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[5][7] | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile or neoprene gloves.[7] It is advisable to double-glove when handling the pure compound. | To prevent skin contact. Gloves should be inspected before use and disposed of immediately if contaminated.[5] |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat should be worn if flammable solvents are in use.[6][7] | To protect skin and clothing from spills. |
| Footwear | Closed-toe shoes.[6] | To protect feet from spills and falling objects. |
| Respiratory Protection | Generally not required if handled in a fume hood. If a fume hood is unavailable and there is a risk of generating dust, a NIOSH-approved respirator may be necessary based on your risk assessment.[10] | To prevent inhalation of fine powders. |
Operational Plan: Step-by-Step Handling Procedures
The following provides a procedural guide for the common laboratory task of weighing and preparing a stock solution of this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure the analytical balance is clean, level, and calibrated.[12]
-
Prepare a clean, dedicated workspace within a chemical fume hood.[8]
-
Assemble all necessary materials: this compound, appropriate solvent (as specified by the experimental protocol), weighing paper or boat, spatula, and a pre-labeled storage vial.
-
-
Weighing the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Place the weighing paper or boat on the analytical balance and tare the balance to zero.[12]
-
Carefully transfer the desired amount of this compound powder onto the weighing vessel using a clean spatula.[12] Avoid creating dust by handling the powder gently.[9]
-
Record the exact weight of the compound.
-
Once weighing is complete, carefully close the primary container of this compound.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed powder into the pre-labeled storage vial.
-
Add the appropriate volume of the specified solvent to the vial.
-
Securely cap the vial and mix the contents by vortexing or gentle agitation until the solid is completely dissolved.[13] Visually inspect for any undissolved particulates.[13]
-
-
Cleanup:
-
Clean the spatula and the weighing area.
-
Dispose of the weighing paper and any contaminated disposables in the appropriate chemical waste container.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[14][15][16]
| Waste Type | Disposal Procedure |
| Solid Waste (Unused this compound) | * Collect in a clearly labeled, sealed container designated for solid chemical waste.[15]* The label should include "Hazardous Waste," the chemical name, and the date.[15][17] |
| Liquid Waste (Solutions containing this compound) | * Collect in a compatible, leak-proof container with a secure lid.[15][18]* Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.[17] |
| Contaminated Disposables (Gloves, weighing paper, pipette tips) | * Place in a designated solid chemical waste container.[18] |
| Empty Stock Vials | * Triple-rinse with an appropriate solvent.[15]* Collect the rinsate as liquid chemical waste.[15]* After rinsing, the vial can often be disposed of in regular laboratory glass waste, but confirm this with your institution's waste management guidelines. |
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal service.[14][17] Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS for that specific chemical.[16][17]
Visualizations
Below is a diagram illustrating the workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. mines.edu [mines.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. twu.edu [twu.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 18. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
